3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-5-fluoro-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUAAHCYYDGERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584230 | |
| Record name | {3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-84-0 | |
| Record name | {3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluoro-2-isopropoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated chemical properties of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines reported data with established knowledge of analogous substituted phenylboronic acids. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Core Chemical Properties
This compound is a trifunctional aromatic building block, featuring a bromine atom, a fluorine atom, and an isopropoxy group, in addition to the reactive boronic acid moiety. These substituents significantly influence the electronic and steric properties of the molecule, making it a versatile reagent in cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that some of this data is for structurally similar molecules and should be used as an estimation.
| Property | Value for this compound | Notes |
| CAS Number | 352534-84-0[1][2][3][4] | |
| Molecular Formula | C₉H₁₁BBrFO₃[4] | |
| Molecular Weight | 276.9 g/mol [4] | |
| Melting Point | 63-68 °C | |
| Boiling Point | Not available | Phenylboronic acids often decompose at high temperatures. |
| Solubility | Not specifically determined. Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and THF. Limited solubility in non-polar solvents and water. | The solubility of phenylboronic acids is influenced by substituents.[5] |
| pKa | Not specifically determined. The pKa of phenylboronic acids is influenced by the electronic nature of the substituents.[6] | The electron-withdrawing nature of the bromo and fluoro groups is expected to increase the acidity compared to unsubstituted phenylboronic acid. |
| Appearance | Solid | |
| Purity | Typically >98%[4] | As supplied by commercial vendors. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Arylboronic acids have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, which can lead to complex or broad NMR spectra.[7] Careful sample preparation is crucial for obtaining high-quality spectra.
-
¹H NMR: The aromatic region is expected to show two distinct signals for the two aromatic protons. The isopropoxy group will exhibit a septet for the CH proton and a doublet for the two methyl groups. The B(OH)₂ protons are often broad and may exchange with protic solvents.
-
¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms. The carbon atom attached to the boron (C-B) may be difficult to observe due to quadrupolar relaxation of the boron nucleus.[7]
-
¹¹B NMR: The chemical shift will be indicative of the trigonal planar geometry of the boronic acid.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.
Reactivity and Applications
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the bromine atom allows for further functionalization of the aromatic ring.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl, heteroaryl, or vinyl halides or triflates.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for the determination of key chemical properties of arylboronic acids. These should be adapted as necessary for this compound.
Melting Point Determination
Caption: Workflow for melting point determination.
Methodology:
-
A small amount of the crystalline solid is placed in a capillary tube.
-
The tube is heated in a calibrated melting point apparatus.
-
The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Determination (Dynamic Method)
Caption: Workflow for solubility determination by the dynamic method.
Methodology:
-
A mixture of the boronic acid and a solvent of known composition is prepared in a sealed container.
-
The mixture is heated at a controlled rate with constant stirring.
-
The temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity, is recorded. This temperature corresponds to the solubility of the compound at that specific concentration. The experiment is repeated with different compositions to generate a solubility curve.[5]
Stability Assessment
Methodology: The stability of arylboronic acids can be assessed under various conditions (e.g., temperature, pH, light exposure). A common method involves dissolving the compound in a suitable solvent and storing it under the desired conditions. The stability is monitored over time by techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of the parent compound remaining and to detect any degradation products.
-
NMR Spectroscopy: To observe changes in the chemical structure.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0-1.5 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Safety and Handling
Substituted phenylboronic acids should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for the creation of complex molecular architectures through sequential cross-coupling reactions. While specific experimental data for this compound is limited, the general properties and reactivity patterns of arylboronic acids provide a strong foundation for its application in research and development. This guide serves as a starting point for scientists and researchers, and it is recommended that key properties be determined experimentally for specific applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. boronpharm.com [boronpharm.com]
- 3. 352534-84-0 this compound AKSci X1353 [aksci.com]
- 4. (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis and Characterization of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and potential applications of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a valuable building block in modern medicinal chemistry. While specific literature on this exact compound is not publicly available, this document outlines a robust and well-precedented synthetic methodology based on established organometallic procedures. Furthermore, predicted characterization data and a discussion of its utility in drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions, are presented. This guide serves as a practical resource for researchers aiming to synthesize and utilize this and structurally related compounds in their drug development endeavors.
Introduction
Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These reactions are fundamental in the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceutical agents. The specific substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and an isopropoxy group, offers a unique combination of functionalities. The bromine provides a handle for further functionalization, the fluorine can enhance metabolic stability and binding affinity, and the isopropoxy group can modulate solubility and steric interactions.[3] These attributes make it a highly attractive intermediate for the synthesis of novel drug candidates.
Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved through the borylation of an organometallic intermediate, which is typically generated from the corresponding aryl halide. A highly effective and widely used method is the lithiation of an aryl bromide followed by quenching with a trialkyl borate. This approach is anticipated to be successful for the preparation of this compound from the readily available precursor, 1-bromo-3-fluoro-2-isopropoxybenzene.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the preparation of the starting material, 1-bromo-3-fluoro-2-isopropoxybenzene, followed by the lithiation-borylation sequence to yield the target boronic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-3-fluoro-2-isopropoxybenzene
-
To a solution of 2-bromo-4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 2-iodopropane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-fluoro-2-isopropoxybenzene.
Step 2: Synthesis of this compound
-
Dissolve 1-bromo-3-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques. The following table summarizes the expected characterization data based on its chemical structure and data from analogous compounds.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁BBrFO₃[4] |
| Molecular Weight | 276.9 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 63-68 °C |
| Purity (by HPLC) | ≥98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.4 (m, 2H, Ar-H), 4.6-4.8 (sept, 1H, CH), 1.3-1.4 (d, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-165 (d, J=240-250 Hz, C-F), 150-155 (C-O), 120-130 (Ar-C), 110-120 (d, J=20-30 Hz, Ar-C), 105-115 (C-Br), 70-75 (CH), 20-25 (CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: 275.99, 277.99 ([M-H]⁻, isotopic pattern for Br) |
Application in Drug Discovery: Suzuki-Miyaura Coupling
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing access to a wide range of complex molecules with potential therapeutic applications.[5][6]
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Successful Coupling
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and various palladium precatalysts.
-
Base: An appropriate base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the boronic acid.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is necessary to dissolve all reactants.
-
Reaction Conditions: The reaction is typically performed under an inert atmosphere at elevated temperatures.
Conclusion
This compound represents a highly valuable and versatile building block for drug discovery and development. This guide provides a comprehensive overview of a plausible synthetic route and expected characterization data, enabling its preparation and use in a research setting. Its strategic application in Suzuki-Miyaura coupling reactions opens avenues for the synthesis of novel and complex molecular architectures, thereby accelerating the discovery of new therapeutic agents. Researchers are encouraged to use this guide as a foundation for their synthetic efforts and to explore the full potential of this promising intermediate.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid [cymitquimica.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid (CAS: 352534-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a substituted arylboronic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctionalized phenyl ring, featuring bromo, fluoro, and isopropoxy groups, offers a versatile scaffold for the construction of complex molecular architectures. Arylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The presence of multiple functional groups on this particular building block allows for sequential and site-selective modifications, making it a valuable tool in the synthesis of novel pharmaceutical compounds and other advanced materials. Notably, this compound is also classified as a "Protein Degrader Building Block," suggesting its potential application in the rapidly evolving field of targeted protein degradation through technologies like Proteolysis-Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the known properties, theoretical reactivity, and potential applications of this compound, with a focus on its practical use in a research and development setting.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 352534-84-0 | [1][2][3] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [1][2] |
| Molecular Weight | 276.9 g/mol | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Physical Form | Solid | |
| Melting Point | 63-68 °C | |
| InChI Key | QPUAAHCYYDGERH-UHFFFAOYSA-N | [2] |
Table 2: Safety and Handling Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Note: This information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Theoretical Reactivity and Applications
While specific published research on the reactivity of this compound is limited, its behavior can be predicted based on the electronic and steric properties of its substituents.
-
Boronic Acid Moiety: The primary site of reactivity, enabling participation in various cross-coupling reactions.
-
Bromo Group: Serves as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for sequential derivatization of the aromatic ring.
-
Fluoro Group: Can influence the electronic properties of the ring and may be involved in directing metallation or other substitution reactions. It can also enhance the metabolic stability and binding affinity of derivative compounds.
-
Isopropoxy Group: A bulky, electron-donating group that can influence the regioselectivity of reactions and the conformational properties of resulting molecules.
The most anticipated application of this compound is in Suzuki-Miyaura cross-coupling reactions . The boronic acid can be coupled with a wide range of aryl or vinyl halides/triflates to form a new carbon-carbon bond. The remaining bromo group can then be used in a subsequent coupling reaction, providing a modular approach to the synthesis of complex biaryl or polyaryl structures.
Another significant potential application is in the construction of PROTACs . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound could serve as a fragment for the "warhead" (the part that binds to the target protein) or as a core structure to which the warhead, linker, and E3 ligase ligand are attached.
Experimental Protocols (Hypothetical)
Hypothetical Synthesis of this compound
This hypothetical synthesis is adapted from a standard procedure for the preparation of arylboronic acids from aryl bromides.
Reaction Scheme:
-
Formation of the Grignard reagent from 1,3-dibromo-5-fluoro-2-isopropoxybenzene.
-
Reaction of the Grignard reagent with a trialkyl borate.
-
Acidic workup to yield the boronic acid.
Materials:
-
1,3-dibromo-5-fluoro-2-isopropoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine and a minimal amount of anhydrous THF.
-
Gently heat the flask to initiate the reaction.
-
Add a solution of 1,3-dibromo-5-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Hypothetical Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Sodium carbonate solution
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (1.0 eq) in a 3:1 mixture of toluene and ethanol.
-
Add this compound (1.2 eq) to the flask.
-
Add the 2 M sodium carbonate solution (2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 80 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl product.
Visualizations of Key Concepts
The following diagrams illustrate the fundamental chemical processes in which this compound is likely to be involved.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Profile of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic characteristics of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a key reagent in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its analytical data and characterization methodologies.
Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible databases, this guide presents predicted data based on the analysis of structurally analogous compounds. This approach provides a reliable estimation of the expected spectroscopic signatures for the target molecule. The primary analogs used for these predictions are 3-isopropoxyphenylboronic acid and (3-Bromo-5-fluorophenyl)boronic acid.
Chemical Structure and Properties
-
IUPAC Name: (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid
-
CAS Number: 352534-84-0
-
Molecular Formula: C₉H₁₁BBrFO₃
-
Molecular Weight: 276.9 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from experimental data of the aforementioned structural analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.4 - 7.6 | m | - | Ar-H |
| ~7.1 - 7.3 | m | - | Ar-H |
| ~4.6 | sept | ~6.0 | -OCH(CH₃)₂ |
| ~1.3 | d | ~6.0 | -OCH(CH₃)₂ |
| ~8.0 (broad s) | s | - | B(OH)₂ |
Data is estimated based on analogs such as the catechol ester of 3-isopropoxyphenylboronic acid.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-O |
| ~140 (d) | C-F |
| ~125 - 135 | Ar-C |
| ~115 (d) | C-Br |
| ~72 | -OCH(CH₃)₂ |
| ~22 | -OCH(CH₃)₂ |
| Not observed | C-B |
Note: The carbon atom attached to the boron is often not observed or appears as a very broad signal in ¹³C NMR spectra. Data is estimated based on analogs such as the catechol ester of 3-isopropoxyphenylboronic acid.
Table 3: Predicted FT-IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (B(OH)₂) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-F stretch |
| ~700 | Medium | C-Br stretch |
Data is estimated based on general spectroscopic data for phenylboronic acids and halogenated aromatic compounds.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 276/278 | ~1:1 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 258/260 | Variable | [M-H₂O]⁺ |
| 234/236 | Variable | [M-C₃H₆]⁺ |
| 218/220 | Variable | [M-C₃H₆O]⁺ |
The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1]
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation:
-
For ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused directly or via liquid chromatography.
-
For EI: A small amount of the solid sample is introduced directly into the ion source.
-
-
Acquisition:
-
Ionization Mode: Positive or negative ion mode for ESI; standard 70 eV for EI.
-
Mass Range: A range appropriate to detect the expected molecular ion (e.g., 50-500 m/z).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a functionalized phenylboronic acid.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic properties of this compound. The provided data and protocols are designed to facilitate its use in research and development.
References
Technical Guide: Spectroscopic and Synthetic Insights into 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data, a general synthetic protocol, and the relevance of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a substituted arylboronic acid. Arylboronic acids are crucial building blocks in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The unique substitution pattern of this particular molecule, featuring a bromine atom, a fluorine atom, and an isopropoxy group, makes it a versatile reagent for creating complex molecular architectures, a common practice in the development of new therapeutic agents. Boronic acids are also recognized for their ability to form reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery systems.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental NMR data for this specific compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for the constituent functional groups and substituent effects on the benzene ring.[1][2][3][4][5][6][7][8][9][10] The actual experimental values may vary slightly depending on the solvent and concentration.
When acquiring NMR spectra of boronic acids, it is important to be aware of the potential for the formation of boroxines (trimeric anhydrides) through dehydration, which can lead to complex and difficult-to-interpret spectra. To mitigate this, using a deuterated alcohol solvent such as methanol-d4 is recommended, as it can break up the oligomeric species.[11]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.5 | m | 2H |
| Isopropoxy CH | 4.5 - 5.0 | sept | 1H |
| Isopropoxy CH₃ | 1.2 - 1.5 | d | 6H |
| Boronic acid OH | 8.0 - 9.0 (broad) | s | 2H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-B | 130 - 140 (often not observed) |
| C-O | 155 - 160 |
| C-Br | 110 - 120 |
| C-F | 160 - 165 (with C-F coupling) |
| Aromatic CH | 115 - 130 |
| Isopropoxy CH | 70 - 75 |
| Isopropoxy CH₃ | 20 - 25 |
Experimental Protocols
A standard and widely adopted method for the synthesis of substituted phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[12][13]
General Synthesis of this compound
Materials:
-
1,3-Dibromo-5-fluoro-2-isopropoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1,3-dibromo-5-fluoro-2-isopropoxybenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred at room temperature until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for one hour.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis of a substituted phenylboronic acid.
Applications in Drug Development
Substituted phenylboronic acids are of significant interest in drug discovery and development. Their utility in Suzuki-Miyaura coupling allows for the efficient synthesis of biaryl compounds, a common motif in many drug candidates. The boronic acid moiety itself can act as a pharmacophore, interacting with biological targets such as serine proteases. Furthermore, the ability of boronic acids to reversibly bind to diols can be exploited for the development of targeted drug delivery systems and diagnostic tools. The specific substitution pattern of this compound provides multiple points for further chemical modification, enabling the generation of diverse compound libraries for screening and lead optimization.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 13. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
Stability and Storage of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of arylboronic acid chemistry to predict its stability profile and provide best-practice recommendations for its handling and storage.
Introduction to Arylboronic Acid Stability
Arylboronic acids are a class of organoboron compounds that are widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While versatile, their stability can be a critical factor for successful and reproducible synthetic outcomes, as well as for long-term storage. The stability of an arylboronic acid is influenced by several factors, including substitution on the aromatic ring, pH, temperature, light, and the presence of moisture or oxidizing agents.
Predicted Stability Profile of this compound
The stability of this compound is inferred from the known behavior of similarly substituted phenylboronic acids. The presence of electron-withdrawing groups (bromo and fluoro) and an electron-donating group (isopropoxy) on the phenyl ring will influence the electronic properties and, consequently, the stability of the C-B bond.
General Stability Considerations
The following table summarizes the key factors affecting the stability of arylboronic acids and the predicted impact on this compound.
| Stability Factor | General Effect on Arylboronic Acids | Predicted Impact on this compound |
| Moisture/Hydrolysis | Can lead to the formation of boroxines (anhydrides) or, under certain conditions, protodeboronation. | Susceptible to hydrolysis. Strict exclusion of moisture is crucial for maintaining integrity. |
| pH | Stability is highly pH-dependent. Protodeboronation is often accelerated under basic conditions. | The compound is expected to be more stable at slightly acidic to neutral pH. Basic conditions should be avoided during storage and workup if possible. |
| Temperature | Elevated temperatures can accelerate decomposition pathways. | Storage at elevated temperatures should be avoided. One supplier suggests a melting point of 63-68 °C, indicating it is a solid at room temperature[1]. |
| Light | Some organic molecules are sensitive to light, which can promote degradation. | As a general precaution, the compound should be protected from light. |
| Oxidizing Agents | Can lead to oxidation of the boronic acid group. | Contact with strong oxidizing agents must be avoided[2]. |
Recommended Storage and Handling
Proper storage and handling are paramount to ensure the long-term stability and reactivity of this compound.
Storage Conditions
The following table outlines the recommended storage conditions for this compound based on general guidelines for arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or in a refrigerator (2-8 °C) for long-term storage. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis. |
| Container | Use a tightly sealed, opaque container. | Protects from moisture, air, and light. |
| Location | Store in a cool, dry, and well-ventilated area. | General laboratory best practice for chemical storage[2][3]. |
| Incompatibilities | Store away from strong oxidizing agents, bases, and moisture. | Prevents chemical reactions that can degrade the compound[2][4]. |
Handling Workflow
The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting.
Potential Degradation Pathways
The primary degradation pathway for many arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by acid or base and can be accelerated by moisture.
Protodeboronation Pathway
The following diagram illustrates the predicted protodeboronation of this compound.
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies, the following general protocols can be adapted.
Long-Term Stability Study
-
Sample Preparation: Aliquot several samples of this compound into individual, sealed vials under an inert atmosphere.
-
Storage Conditions: Store the vials under different conditions (e.g., 2-8 °C, room temperature, 40 °C) and at different relative humidity levels. Protect all samples from light.
-
Time Points: At specified time intervals (e.g., 0, 3, 6, 12, 24 months), remove a vial from each storage condition.
-
Analysis: Analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Evaluation: Compare the purity of the stored samples to the initial sample to determine the rate of degradation under each condition.
Forced Degradation Study
-
Stress Conditions: Expose samples of the compound to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid state)
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: After a predetermined time, analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC, LC-MS) to identify and quantify any degradation products.
-
Mass Balance: Ensure that the total amount of the drug substance and its degradation products is conserved to demonstrate the validity of the analytical method.
Conclusion
References
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and key reaction protocols for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a versatile reagent in modern organic synthesis. The information is intended to support laboratory safety and facilitate its effective use in research and development.
Compound Identification and Properties
| Property | Value | Reference |
| CAS Number | 352534-84-0 | [1] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [2] |
| Molecular Weight | 276.9 g/mol | [2] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 63-68 °C | Sigma-Aldrich |
| Purity | Typically ≥98% | [2] |
Safety and Hazard Information
This compound is classified as an irritant. As with all boronic acids, it should be handled with care, as some arylboronic acids have been found to be weakly mutagenic in microbial assays.[3] While this does not always translate to in vivo mutagenicity, appropriate precautions are essential.
Hazard Classification
| Hazard | Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Note: This classification is based on general data for similar boronic acids and may not be specific to this compound.
GHS Hazard and Precautionary Statements
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Data
| Compound | Test | Species | Route | Value | Reference |
| Phenylboronic acid | LD50 | Rat | Oral | 740 mg/kg | [6][7][8][9] |
Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Experimental Protocols
While a specific, published synthesis protocol for this compound is not available, a general and plausible synthetic route is outlined below based on established methods for analogous compounds. This is followed by a general protocol for its application in a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved through the lithiation of an aryl halide followed by borylation with a trialkyl borate and subsequent hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Lithiation: Dissolve the starting aryl bromide (1,2-dibromo-4-fluoro-3-isopropoxybenzene) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium or sec-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting lithium species, add triisopropyl borate dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Disclaimer
The information provided in this guide is for informational purposes only and is intended for use by qualified individuals trained in chemical handling. It is based on currently available data for this compound and similar chemical structures. The user is solely responsible for all safety precautions and for ensuring that all handling, storage, and disposal practices are in compliance with applicable laws and regulations.
References
- 1. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New in vitro findings about halogenated boroxine cytotoxicity and deregulation of cell death-related genes in GR-M melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, a representative synthesis protocol, and its primary applications in research and development, particularly in the construction of complex organic molecules.
Core Physicochemical and Safety Data
This compound is a substituted arylboronic acid, a class of compounds renowned for its versatility in carbon-carbon bond formation. Its key properties and identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 276.90 g/mol |
| CAS Number | 352534-84-0 |
| Physical Form | Solid |
| Melting Point | 63-68 °C[1] |
| Purity | Typically ≥98% |
| InChI Key | QPUAAHCYYDGERH-UHFFFAOYSA-N[2] |
| Storage | Store at room temperature, under an inert atmosphere. |
Safety Profile:
-
Signal Word: Warning
-
Pictogram: GHS07 (Harmful)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]
Synthetic Protocol
The synthesis of arylboronic acids such as this compound is most commonly achieved via a lithium-halogen exchange reaction followed by electrophilic trapping with a borate ester. While a specific protocol for this exact molecule is not publicly detailed, the following is a representative and widely accepted experimental procedure adapted from established methods for structurally analogous compounds.[3]
Reaction: Lithiation of 2-bromo-4-fluoro-1-isopropoxybenzene followed by borylation.
Reagents:
-
2-Bromo-4-fluoro-1-isopropoxybenzene (starting material)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M solution)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-4-fluoro-1-isopropoxybenzene and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Extraction: The reaction is cooled in an ice bath and quenched by the slow addition of 1N HCl, adjusting the pH to approximately 5-6. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Workup and Isolation: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by trituration or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.
Synthetic Workflow Diagram
The logical flow of the synthesis described above can be visualized as a series of sequential steps, from the initial setup to the final purification of the target compound.
References
Purity and specifications of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available purity and specification data for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a key building block in contemporary chemical synthesis. Due to the proprietary nature of commercial chemical production, detailed experimental protocols for synthesis, purification, and specific analytical methods are not extensively published. This document compiles and presents the typical specifications available from commercial suppliers.
Chemical Identity and Properties
Table 1: General Specifications
| Parameter | Value | Reference |
| CAS Number | 352534-84-0 | [1] |
| Molecular Formula | C₉H₁₁BBrFO₃ | [1] |
| Molecular Weight | 276.9 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 63-68 °C | [1] |
Purity and Composition
Commercial grades of this compound are typically offered at a high purity level, suitable for most research and development applications.
Table 2: Purity Specifications from Representative Suppliers
| Supplier Category | Purity Specification | Analytical Method |
| Research Chemicals Supplier A | ≥98% | Not Specified |
| Research Chemicals Supplier B | min 98% | Not Specified |
| Bulk Chemical Supplier | 98% Min. | Not Specified |
While specific impurity profiles are not publicly available, potential impurities could include starting materials from the synthesis, by-products from incomplete reactions, or degradation products. Common impurities in boronic acids can include the corresponding boronic anhydride (boroxine) or deboronated species.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this specific compound are not available in the public domain. However, general methodologies for the quality control of boronic acids can be described.
General Purity Determination by High-Performance Liquid Chromatography (HPLC)
A general approach for assessing the purity of boronic acid derivatives by HPLC would involve a reverse-phase method.
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV absorbance profile of the compound.
-
Quantification: Purity is typically determined by the area percentage of the main peak relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity and structure of this compound can be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectroscopy. While a specific spectrum for this compound is not publicly available, the expected chemical shifts and coupling constants can be predicted based on its structure.
Quality Control Workflow
The following diagram illustrates a generalized workflow for the quality control of a boronic acid derivative like this compound, from raw material to final product.
Caption: Generalized Quality Control Workflow for Boronic Acid Derivatives.
References
An In-depth Technical Guide to the Physical Properties of 3-bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the synthetic building block, 3-bromo-5-fluoro-2-isopropoxyphenylboronic acid. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential for use in the synthesis of complex organic molecules. This document summarizes available quantitative data, outlines general experimental protocols for the determination of key physical characteristics, and presents logical workflows for these experimental procedures.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The data available from commercial suppliers is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BBrFO₃ | CymitQuimica[1], Sigma-Aldrich |
| Molecular Weight | 276.9 g/mol | CymitQuimica[1], Merck |
| Melting Point | 63-68 °C | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥98% | CymitQuimica[1], Sigma-Aldrich |
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound is a fundamental physical property that indicates its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the solid is completely molten are recorded. This range is reported as the melting point.
Determination of Solubility
The solubility of a compound in various solvents is a critical parameter for its use in reactions, purifications, and formulations.
Methodology: Dynamic Method for Solubility Measurement
This method involves measuring the temperature at which a suspension of the compound in a solvent becomes a clear solution upon heating (dissolution) and the temperature at which the first crystals appear upon cooling (crystallization).
-
Sample Preparation: A known mass of the boronic acid is suspended in a known volume of the solvent in a sealed vessel equipped with a stirrer and a temperature probe.
-
Heating and Dissolution: The suspension is heated at a constant rate while being stirred. The temperature at which the last solid particles disappear is recorded as the dissolution temperature.
-
Cooling and Crystallization: The clear solution is then cooled at a controlled rate, and the temperature at which the first crystals appear is recorded as the crystallization temperature.
-
Data Analysis: The solubility at a given temperature is determined from the concentration of the prepared solution. This process is repeated with different concentrations to generate a solubility curve.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For boronic acids, this is an important parameter as it influences their reactivity and their interaction with biological systems.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for performing a Suzuki-Miyaura cross-coupling reaction using 3-bromo-5-fluoro-2-isopropoxyphenylboronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, for the creation of novel biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] It is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3][4] The use of this compound allows for the introduction of a synthetically versatile substituted phenyl moiety, which can be further functionalized.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BBrFO₃ | [5] |
| Molecular Weight | 276.9 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [5] |
| Melting Point | 63-68 °C | |
| InChI Key | QPUAAHCYYDGERH-UHFFFAOYSA-N | [5] |
| CAS Number | 352534-84-0 |
Experimental Protocol: A Generalized Approach
While specific reaction conditions should be optimized for each unique substrate pairing, the following protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl halide (e.g., bromide or iodide, 1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand like XPhos, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or reaction tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which contains both electron-withdrawing (bromo, fluoro) and electron-donating (isopropoxy) groups, careful optimization may be necessary.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | The choice of catalyst and ligand is crucial. For challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be beneficial.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is required to activate the boronic acid.[4] The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with water | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The ratio can be optimized. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. |
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of a typical Suzuki coupling experiment.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][7]
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
These application notes and protocols are intended to serve as a guide. The optimal conditions for the Suzuki coupling of this compound may vary depending on the specific coupling partner and desired outcome. We recommend performing small-scale optimization experiments to determine the ideal reaction parameters for your specific application.
References
Synthesis of Biaryl Compounds Utilizing 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds using 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid. The methodologies outlined herein are centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications.
Introduction
This compound is a versatile building block for the synthesis of highly substituted biaryl scaffolds. The presence of a bromine atom allows for further functionalization, while the fluorine and isopropoxy groups can significantly influence the physicochemical and pharmacological properties of the resulting compounds, such as metabolic stability and binding affinity. The steric hindrance introduced by the ortho-isopropoxy group necessitates carefully optimized reaction conditions to achieve high coupling efficiency. These application notes provide robust protocols for the successful synthesis of a range of biaryl compounds.
Chemical Properties and Safety Information
This compound
| Property | Value |
| CAS Number | 352534-84-0 |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 276.90 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically ≥97% |
Safety Precautions:
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a C-C bond between the arylboronic acid and an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Due to the steric hindrance of the ortho-isopropoxy group, the selection of a suitable palladium catalyst and ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Sphos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Sphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave-assisted synthesis can be employed.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
XPhos (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), cesium carbonate (1.0 mmol), Pd(OAc)₂ (0.015 mmol), and XPhos (0.03 mmol).
-
Add anhydrous, degassed toluene (3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Data Presentation: Representative Examples
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, based on literature precedents for similar sterically hindered substrates.
| Entry | Aryl Halide | Product | Conditions | Time (h) | Est. Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-3-bromo-5-fluoro-2-isopropoxy-1,1'-biphenyl | Protocol 1 | 16 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-3-bromo-5-fluoro-2-isopropoxy-1,1'-biphenyl | Protocol 1 | 18 | 80-90 |
| 3 | 2-Bromopyridine | 2-(3-Bromo-5-fluoro-2-isopropoxyphenyl)pyridine | Protocol 1 | 24 | 70-80 |
| 4 | 4-Chlorotoluene | 4'-Methyl-3-bromo-5-fluoro-2-isopropoxy-1,1'-biphenyl | Protocol 2 | 1 | 75-85 |
| 5 | 1-Iodo-3-nitrobenzene | 3'-Nitro-3-bromo-5-fluoro-2-isopropoxy-1,1'-biphenyl | Protocol 1 | 12 | 90-98 |
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds. The protocols provided in these application notes offer a solid foundation for researchers to develop efficient and high-yielding Suzuki-Miyaura cross-coupling reactions. The ability to introduce a synthetically versatile bromine atom, along with fluorine and isopropoxy moieties, makes this building block particularly attractive for applications in drug discovery and materials science. Careful optimization of the catalyst system and reaction conditions is key to overcoming the steric challenges and achieving successful outcomes.
Application Notes and Protocols for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid in Medicinal Chemistry
For research use only. Not for use in diagnostic procedures.
Introduction
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a substituted arylboronic acid that holds potential as a key building block in the synthesis of complex organic molecules for medicinal chemistry research and drug development. Its trifunctionalized phenyl ring, featuring a bromine atom, a fluorine atom, and an isopropoxy group, offers multiple points for chemical modification and structural diversification. The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.
The strategic placement of the substituents on the phenyl ring can influence the physicochemical properties of the resulting compounds. The isopropoxy group can enhance solubility and metabolic stability, while the fluorine atom may improve binding affinity to biological targets and modulate pharmacokinetic parameters. The bromine atom serves as a versatile handle for further functionalization, allowing for the introduction of additional pharmacophoric elements.
While specific applications of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motifs are present in a number of biologically active compounds. This document provides a representative application of a structurally similar boronic acid in the synthesis of a known kinase inhibitor to illustrate the utility of this class of reagents. The protocols and data presented are based on the synthesis of Dabrafenib, a potent inhibitor of BRAFV600E kinase, and are intended to serve as a guide for researchers utilizing substituted phenylboronic acids in their own drug discovery programs.
Application: Synthesis of a BRAF Kinase Inhibitor Intermediate
This section describes a representative Suzuki-Miyaura coupling reaction, a key step in the synthesis of many kinase inhibitors, including Dabrafenib. This reaction couples an aryl boronic acid with an aryl halide to form a biaryl scaffold, which is a common core structure in numerous targeted therapies.
Target Signaling Pathway: RAS/RAF/MEK/ERK (MAPK) Pathway
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of this pathway, often through mutations in key components like BRAF, is a hallmark of many human cancers.[3]
The BRAFV600E mutation, a substitution of valine with glutamic acid at position 600, leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK, and ultimately driving tumor cell proliferation and survival.[1][3] Dabrafenib is a potent and selective inhibitor of the BRAFV600E mutant kinase.[1][3] By blocking the activity of this oncogenic driver, Dabrafenib effectively shuts down the aberrant signaling cascade, leading to cell cycle arrest and apoptosis in BRAFV600E-mutant cancer cells.[3][4]
Figure 1. Simplified diagram of the MAPK signaling pathway and the inhibitory action of Dabrafenib.
Data Presentation
The following tables summarize the in vitro biological activity of Dabrafenib, a representative kinase inhibitor synthesized using a Suzuki-Miyaura coupling strategy. This data illustrates the potency and selectivity that can be achieved with compounds derived from substituted phenylboronic acids.
Table 1: In Vitro Kinase Inhibitory Activity of Dabrafenib
| Kinase Target | IC50 (nM) |
| BRAFV600E | 0.8 |
| BRAFWild-Type | 3.2 |
| CRAF | 5.0 |
Data are representative and compiled from published literature.
Table 2: In Vitro Cellular Proliferation IC50 Values for Dabrafenib
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 3 |
| SK-MEL-28 | Melanoma | V600E | 9 |
| Colo205 | Colorectal Cancer | V600E | 0.5 |
| HT-29 | Colorectal Cancer | V600E | 4 |
| SW620 | Colorectal Cancer | Wild-Type | >10,000 |
Data are representative and compiled from published literature.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl intermediate, which is a key structural motif in many kinase inhibitors. This protocol is based on general procedures for Suzuki couplings and should be optimized for specific substrates.
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
Materials:
-
Aryl Halide (e.g., a substituted bromopyrimidine) (1.0 equiv)
-
This compound (or a suitable analog) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh3)4) (0.05 equiv)
-
Base (e.g., 2 M aqueous Na2CO3 solution) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or a Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the palladium catalyst (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution (e.g., 2 M Na2CO3).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., NMR, LC-MS, HRMS).
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The use of an inert atmosphere is crucial for the success of the reaction.
References
Application Notes and Protocols for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a key building block in modern pharmaceutical synthesis, primarily utilized in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom for coupling, a fluorine atom for modulating electronic properties and metabolic stability, and an isopropoxy group to influence conformation and solubility, makes it a valuable reagent in drug discovery. This document provides detailed application notes and protocols for its use, particularly in the synthesis of kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This versatile carbon-carbon bond-forming reaction is a cornerstone of medicinal chemistry, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many drug candidates.[1][2] In this context, the boronic acid serves as the organoboron component, which couples with a variety of organic halides or triflates.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 352534-84-0 | [3] |
| Molecular Formula | C₉H₁₁BBrFO₃ | |
| Molecular Weight | 276.90 g/mol | |
| Appearance | Solid | |
| Melting Point | 63-68 °C | |
| Purity | Typically ≥98% |
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[4][5] The imidazo[1,2-a]pyrazine core is a privileged scaffold found in numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases.[6][7][8] this compound is an ideal coupling partner for introducing a substituted phenyl ring at specific positions of the imidazo[1,2-a]pyrazine scaffold, leading to potent and selective kinase inhibitors.
A representative synthetic application is the coupling of this compound with a halogenated imidazo[1,2-a]pyrazine core, such as 6-chloroimidazo[1,2-a]pyrazin-8-amine, to generate advanced intermediates for spleen tyrosine kinase (Syk), Janus kinase (JAK), or cyclin-dependent kinase (CDK) inhibitors.[4][9]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide. These should be optimized for specific substrates and scales.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a typical small-scale reaction for library synthesis or initial hit-to-lead exploration.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 6-chloroimidazo[1,2-a]pyrazin-8-amine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the heterocyclic halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.10 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data (Representative):
The following table provides representative yields for Suzuki-Miyaura coupling reactions involving arylboronic acids and heterocyclic halides, which can be expected for the coupling of this compound.
| Heterocyclic Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2-chloropyridine | 4-methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 6-chloroimidazo[1,2-a]pyrazine | This compound | Pd(dppf)Cl₂ (5) | K₃PO₄ (2.5) | DME/H₂O | 85 | 18 | 75-90 (expected) |
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for drug delivery systems. This document provides detailed application notes and generalized protocols for the use of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid in such reactions. Due to the limited specific literature on this particular boronic acid, the following protocols are based on established methodologies for structurally similar and sterically hindered arylboronic acids. Optimization of the reaction conditions is highly recommended to achieve the best results for specific substrate combinations.
Chemical Properties and Structure
-
IUPAC Name: (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid
-
CAS Number: 352534-84-0
-
Molecular Formula: C₉H₁₁BBrFO₃
-
Molecular Weight: 276.9 g/mol
-
Appearance: Typically a solid
General Reaction Scheme: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand (typically 2-10 mol%).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).
-
Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature (typically ranging from 80°C to 120°C).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: General Reaction Conditions
Since no specific quantitative data for the coupling of this compound is available in the reviewed literature, the following table summarizes a range of commonly employed conditions for Suzuki-Miyaura couplings of similar sterically and electronically complex boronic acids. These should serve as a starting point for optimization.
| Parameter | Typical Range of Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.
Application Notes and Protocols for Suzuki Coupling with Ortho-Alkoxy Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of sterically hindered substrates, such as ortho-alkoxy substituted arylboronic acids, presents unique challenges. The steric bulk of the ortho-substituent can impede both the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and sluggish reaction rates. Furthermore, these substrates can be prone to undesired side reactions like protodeboronation.
This document provides detailed application notes and optimized protocols to address these challenges, offering guidance on catalyst selection, reaction conditions, and troubleshooting for the successful Suzuki coupling of ortho-alkoxy substituted arylboronic acids.
Challenges in Coupling Ortho-Alkoxy Substituted Arylboronic Acids
-
Steric Hindrance: The primary obstacle is the steric clash between the ortho-alkoxy group, the palladium center, and the coupling partner. This hindrance can slow down or inhibit the key steps of the catalytic cycle.[1][2]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, reducing the concentration of the active coupling partner.[2][3][4] This is often exacerbated by harsh basic conditions and the presence of water.
-
Catalyst Inhibition: The oxygen atom of the alkoxy group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5]
Key Reaction Components and Optimization
The success of Suzuki couplings with these challenging substrates hinges on the careful selection and optimization of the catalyst system (palladium precursor and ligand), base, and solvent.
Catalyst Systems
The use of bulky and electron-rich phosphine ligands is crucial to facilitate the coupling of sterically hindered substrates.[1] These ligands promote the formation of monoligated palladium species, which are more reactive in oxidative addition and reductive elimination.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (e.g., XPhos Pd G3).
-
Ligands:
-
Buchwald-type biarylphosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for sterically demanding couplings.[1][6]
-
N-heterocyclic carbenes (NHCs): These have also demonstrated high efficiency in coupling hindered substrates.[7]
-
Other bulky phosphines: P(t-Bu)₃ and PCy₃ are also viable options.[8]
-
Base Selection
The choice of base is critical for activating the boronic acid for transmetalation while minimizing side reactions.
-
Inorganic Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for sterically hindered couplings. Milder bases can help to suppress protodeboronation.[2]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be effective.
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[9][10]
-
Aprotic Solvents: Toluene, dioxane, and THF are frequently used, often in combination with water.[7][9]
-
Protic Solvents: In some systems, alcohols like isopropanol can be beneficial.[10]
-
Water: The presence of a small amount of water is often necessary to facilitate the transmetalation step.[9][10]
Data Summary: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Suzuki coupling of ortho-substituted and other sterically hindered arylboronic acids, providing a comparative overview of different reaction conditions.
Table 1: Effect of Catalyst System on the Suzuki Coupling of Sterically Hindered Substrates
| Aryl Halide | Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [6] |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 92 | [6] |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | PCy₃ (3) | K₃PO₄ | Toluene | 80 | 2 | 98 | [8] |
| 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | 24 | 94 | [8] |
Table 2: Influence of Base and Solvent on Coupling Yields
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(II)-NaY zeolite | K₂CO₃ | DMF/H₂O | RT | 100 | |
| 4-Bromoanisole | Phenylboronic acid | Pd(II)-NaY zeolite | Na₂CO₃ | DMF/H₂O | 50 | 100 | |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/WK-phos | K₂CO₃ | Dioxane | 100 | 98 | [11] |
| Aryl Chloride | Phenylboronic acid | PEPPSI complex | K₂CO₃ | DMF/H₂O | - | High | [12] |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki coupling of ortho-alkoxy substituted arylboronic acids. Note: These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is suitable for a wide range of ortho-alkoxy substituted arylboronic acids and aryl halides.
Materials:
-
Ortho-alkoxy substituted arylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Buchwald ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, ortho-alkoxy substituted arylboronic acid, base, palladium precursor, and ligand.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed solvent and water (typically a 10:1 to 5:1 solvent-to-water ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times for sterically hindered couplings.[5]
Materials:
-
Ortho-alkoxy substituted arylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, 4:1)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl halide, ortho-alkoxy substituted arylboronic acid, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
The successful Suzuki-Miyaura coupling of ortho-alkoxy substituted arylboronic acids is achievable with careful consideration of the reaction parameters. The use of bulky, electron-rich ligands is paramount to overcoming the steric hindrance imposed by the ortho-substituent. Optimization of the base and solvent system is also critical to maximize yield and minimize side reactions. The protocols and data presented in these application notes provide a strong foundation for researchers to develop robust and efficient methods for the synthesis of complex biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules for medicinal chemistry. Its trifunctionalized phenyl ring, featuring a bromine atom, a fluorine atom, and an isopropoxy group, offers multiple points for diversification and fine-tuning of molecular properties. The boronic acid moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds.
The strategic placement of the substituents on the phenyl ring makes this reagent particularly useful. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the isopropoxy group can modulate lipophilicity and steric hindrance. The bromine atom provides a reactive handle for further functionalization, allowing for the sequential introduction of different molecular fragments. This application note provides a detailed protocol for a Suzuki-Miyaura cross-coupling reaction using this compound and its application in the synthesis of potent enzyme inhibitors.
Application in the Synthesis of KDM1A/LSD1 Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1 or KDM1A). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9. Dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
The title boronic acid has been utilized in the synthesis of potent LSD1 inhibitors, as described in patent WO2013030341A1. In this context, it is coupled with a pyrimidine derivative to form a key intermediate, demonstrating its utility in constructing the core structure of these enzyme inhibitors.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reaction
The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction involving this compound.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Product | 2-(3-Bromo-5-fluoro-2-isopropoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Base | Sodium Carbonate (Na2CO3) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 85 °C |
| Reaction Time | 16 hours |
| Yield | 85% |
Experimental Protocols
Synthesis of 2-(3-Bromo-5-fluoro-2-isopropoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This protocol is adapted from the procedure described in patent WO2013030341A1.
Materials:
-
This compound
-
2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane, ethyl acetate)
Procedure:
-
To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1 equivalent) in a mixture of 1,4-dioxane and water (4:1 v/v), add this compound (1.2 equivalents) and sodium carbonate (3 equivalents).
-
Deoxygenate the resulting mixture by bubbling nitrogen through it for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 85 °C and stir under a nitrogen atmosphere for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the desired product, 2-(3-Bromo-5-fluoro-2-isopropoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Role of the synthesized compound as an LSD1 inhibitor.
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylboronic acid motif makes it a versatile reagent for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of bromine, fluorine, and isopropoxy groups on the phenyl ring provides multiple points for further functionalization, enabling the exploration of a diverse chemical space in the development of novel therapeutics.[3]
These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound and discuss key considerations for scaling up the process for pilot plant and industrial production. The described methodology is based on the widely used organolithium route, which involves a lithium-halogen exchange followed by borylation.[2][4]
Safety Precautions
The scale-up of chemical syntheses requires a thorough risk assessment and adherence to strict safety protocols.[5] The following are key hazards associated with this synthesis and recommended mitigation strategies:
-
Pyrophoric and Highly Reactive Reagents: n-Butyllithium is pyrophoric and reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.[5]
-
Cryogenic Temperatures: The reaction is conducted at -78 °C, requiring the use of a dry ice/acetone or isopropanol bath. Appropriate cryogenic gloves and face shields should be worn to prevent cold burns.
-
Flammable Solvents: Tetrahydrofuran (THF) and other organic solvents used are flammable. All operations should be conducted in a well-ventilated fume hood or a designated controlled environment, away from ignition sources. Equipment should be properly grounded to prevent static discharge.[5]
-
Exothermic Reactions: The lithium-halogen exchange and the quenching of the reaction are exothermic and can lead to a rapid increase in temperature if not controlled. Reagents should be added slowly and portion-wise, with continuous monitoring of the internal reaction temperature. A reliable cooling system is essential for large-scale reactions.[5]
Materials and Equipment
Reagents:
| Reagent | Grade | Supplier |
| 1,3-Dibromo-5-fluoro-2-isopropoxybenzene | ≥98% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | Solution | Commercially Available |
| Triisopropyl borate | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| 2 M Hydrochloric Acid | Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Addition funnel
-
Dry ice/acetone or isopropanol bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
High-performance liquid chromatography (HPLC) system with a C18 column for reaction monitoring and purity analysis[6]
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
Reaction Setup:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a rubber septum is dried in an oven overnight and allowed to cool to room temperature under a stream of nitrogen.
-
To the flask is added 1,3-dibromo-5-fluoro-2-isopropoxybenzene (10.0 g, 32.3 mmol) and 150 mL of anhydrous THF.
-
The solution is stirred until the starting material is fully dissolved and then cooled to -78 °C using a dry ice/acetone bath.
Lithium-Halogen Exchange and Borylation:
-
n-Butyllithium (14.2 mL of a 2.5 M solution in hexanes, 35.5 mmol, 1.1 eq) is added dropwise to the stirred solution via a syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (9.0 mL, 38.8 mmol, 1.2 eq) is then added dropwise over 20 minutes, again maintaining the internal temperature below -70 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
Work-up and Isolation:
-
The reaction is cooled to 0 °C in an ice bath and slowly quenched by the dropwise addition of 50 mL of 2 M HCl. The mixture is stirred vigorously for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification:
-
The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate.[7][8] Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for higher purity.[7]
-
The purified product is dried under vacuum to afford this compound as a white to off-white solid.
Process Optimization and Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that require careful consideration:[9]
-
Heat Management: The exothermic nature of the lithium-halogen exchange and the quench necessitates the use of a jacketed reactor with an efficient cooling system to maintain precise temperature control. For larger scales, a semi-batch process with controlled addition of reagents is recommended to manage heat generation.[5]
-
Reagent Handling: The safe handling of large quantities of n-butyllithium is a primary concern. Closed-system transfer and metering pumps are recommended to minimize exposure and ensure accurate dosing.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent side reactions and ensure product quality. The reactor should be thoroughly purged with nitrogen or argon, and a slight positive pressure should be maintained throughout the process.[5]
-
Mixing: Efficient mixing is essential to ensure uniform temperature distribution and complete reaction. The use of an overhead stirrer with appropriate impeller design is necessary for larger reactor volumes.
-
Work-up and Isolation: On a larger scale, the extractive work-up can be cumbersome. The use of a continuous liquid-liquid extractor can improve efficiency. For isolation, centrifugation followed by vacuum drying is a common industrial practice.
-
Purification: Recrystallization is often the most cost-effective purification method for large quantities.[7] However, if higher purity is required, preparative chromatography may be necessary. The formation of the trimeric anhydride (boroxine) is a common impurity that can sometimes be removed by stirring the crude product in a biphasic mixture of ether and water.[1][10]
-
Flow Chemistry: Continuous flow chemistry offers several advantages for this type of reaction, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity.[11]
Quality Control
The quality of the final product should be assessed using a combination of analytical techniques:
| Analytical Technique | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification of impurities | ≥98% (area %) |
| ¹H NMR | Structural confirmation and identification of impurities | Conforms to structure |
| LC-MS | Confirmation of molecular weight and identification of byproducts | [M+H]⁺ or [M-H]⁻ consistent with product |
| Melting Point | Physical characterization and indication of purity | Sharp melting range |
Data Summary
The following table summarizes typical results for the laboratory-scale synthesis of this compound.
| Parameter | Value |
| Scale | 10 g (starting material) |
| Yield (isolated) | 7.5 g |
| Yield (%) | 85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 110-115 °C (decomposes) |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Application Notes and Protocols: 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a substituted arylboronic acid that serves as a versatile building block in the synthesis of novel agrochemicals. The presence of bromine, fluorine, and an isopropoxy group on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited to enhance the biological activity, metabolic stability, and target specificity of potential fungicides, herbicides, and insecticides. The fluorine atom, in particular, is a common feature in modern agrochemicals, known to increase lipophilicity and binding affinity to target enzymes.[1][2][3] The boronic acid moiety makes this compound an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust and widely used method for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[4][5][6]
This document provides a hypothetical application of this compound in the development of a novel fungicide, herein designated as Fungicide-X. The protocols outline the synthesis of Fungicide-X via a Suzuki coupling reaction and the subsequent in vitro evaluation of its fungicidal activity against common plant pathogens.
Hypothetical Application: Synthesis of a Novel Strobilurin-Type Fungicide (Fungicide-X)
Substituted biaryl compounds are a common motif in a variety of successful agrochemicals. In this hypothetical application, this compound is used as a key intermediate in the synthesis of Fungicide-X, a novel strobilurin-type fungicide. Strobilurins are a class of fungicides that act by inhibiting mitochondrial respiration in fungi. The 3-bromo-5-fluoro-2-isopropoxyphenyl moiety is introduced to potentially enhance the binding affinity of the molecule to its target site and to improve its systemic properties within the plant.
Quantitative Data: In Vitro Fungicidal Activity of Fungicide-X
The following table summarizes the hypothetical efficacy of Fungicide-X against a panel of economically important plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that causes a 50% reduction in fungal growth.
| Fungal Species | Common Disease | Fungicide-X EC50 (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.25 |
| Septoria tritici | Septoria Leaf Blotch | 0.18 |
| Puccinia triticina | Wheat Leaf Rust | 0.32 |
| Pyricularia oryzae | Rice Blast | 0.15 |
| Alternaria solani | Early Blight | 0.45 |
Experimental Protocols
Synthesis of Fungicide-X via Suzuki-Miyaura Coupling
This protocol describes the synthesis of Fungicide-X by coupling this compound with a hypothetical heterocyclic halide, 2-chloro-4-(methoxyimino)pyrimidine.
Materials:
-
This compound
-
2-chloro-4-(methoxyimino)pyrimidine (hypothetical coupling partner)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), 2-chloro-4-(methoxyimino)pyrimidine (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl2 (0.05 mmol) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Fungicide-X.
In Vitro Antifungal Assay Protocol
This protocol outlines the procedure for determining the EC50 values of Fungicide-X against the fungal pathogens listed in the data table.
Materials:
-
Fungicide-X (stock solution in DMSO)
-
Potato Dextrose Agar (PDA)
-
96-well microtiter plates
-
Fungal cultures (Botrytis cinerea, Septoria tritici, Puccinia triticina, Pyricularia oryzae, Alternaria solani)
-
Spore suspension of each fungus (1 x 10^5 spores/mL)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Fungicide-X in DMSO.
-
In a 96-well microtiter plate, add 2 µL of each fungicide dilution to the wells. Include a DMSO-only control.
-
Add 198 µL of molten PDA containing the fungal spore suspension to each well.
-
The final concentrations of Fungicide-X should range from 0.01 µg/mL to 10 µg/mL.
-
Incubate the plates at 25°C in the dark for 48-72 hours, or until fungal growth in the control wells is sufficient.
-
Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for Fungicide-X.
Caption: Structure-function relationships.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This application note provides a detailed experimental procedure for the coupling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid with aryl halides. The steric hindrance provided by the ortho-isopropoxy group on the boronic acid necessitates the use of specialized catalyst systems to achieve high efficiency. The following protocol is a representative procedure based on established methodologies for sterically demanding Suzuki-Miyaura couplings.[1][2][3]
Key Reagents and Their Roles:
-
This compound: The organoboron coupling partner.
-
Aryl Halide: The electrophilic coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[4][5]
-
Palladium Catalyst: The active metal center that facilitates the catalytic cycle. Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are commonly used.[1][6]
-
Ligand: A crucial component that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed.[3][7]
-
Base: Activates the boronic acid to facilitate transmetalation to the palladium center.[8][9] Common choices for challenging couplings include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][10]
-
Solvent: Anhydrous aprotic solvents like dioxane or toluene are typically used to ensure a water-free reaction environment, although in some cases, aqueous mixtures can be effective.[1][11]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and finely ground potassium phosphate (2.0 equivalents).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst pre-mixture to the reaction vessel, followed by enough anhydrous 1,4-dioxane to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of sterically hindered substrates. The expected yield for the coupling of this compound is based on similar transformations reported in the literature.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | >85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 8-16 | >80 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 18 | 60-80 |
Note: Yields are highly substrate-dependent and the conditions may require optimization.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle precatalyst), or ensuring all reagents and solvents are scrupulously dry.
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[1] This can sometimes be mitigated by using a slight excess (1.2-1.5 equivalents) of the boronic acid or by using the corresponding pinacol ester of the boronic acid, which can be more stable.
-
Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions, such as higher temperatures and more active catalyst systems.[4][5]
Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling experiment.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to a combination of steric hindrance and electronic effects. The ortho-isopropoxy group presents significant steric bulk, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Additionally, the fluorine and boronic acid groups make the ring electron-deficient, which can slow down the transmetalation step.[2][3]
Key areas to troubleshoot are:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] More sterically demanding and electron-rich ligands are often required.
-
Base Selection: The choice of base is critical for activating the boronic acid without promoting side reactions.[3]
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.[4]
-
Reaction Temperature: Higher temperatures may be necessary to overcome the activation energy for this sterically hindered substrate.[1]
-
Protodeboronation: The electron-deficient nature of the boronic acid makes it susceptible to protodeboronation, a key side reaction.[3][5]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-3-fluoro-2-isopropoxybenzene. This is often promoted by the presence of water and strong bases.[3][5]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this pathway.[7]
-
Mitigation Strategies:
-
Thoroughly degas all solvents and reagents.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a pre-catalyst that is less sensitive to air.
-
-
Q3: Which palladium catalysts and ligands are recommended for this type of sterically hindered substrate?
A3: For sterically demanding substrates, bulky, electron-rich phosphine ligands are generally more effective. These ligands promote the formation of the active monoligated palladium species and facilitate the challenging reductive elimination step.[1]
-
Recommended Catalyst Systems:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points, often used in combination with Pd(OAc)₂ or Pd₂(dba)₃.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are known for their high stability and activity with sterically hindered substrates.[1]
-
Pre-formed Catalysts: Using pre-formed palladium catalysts with bulky ligands can sometimes give more reproducible results.
-
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low or no conversion of your starting materials, consider the following troubleshooting steps in a systematic manner.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
Data Presentation: Catalyst, Base, and Solvent Screening
The following tables provide hypothetical but representative data for a Suzuki coupling between this compound and a generic aryl bromide (e.g., 4-bromoanisole) to illustrate the effect of different reaction parameters.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 15 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 12 | 75 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Toluene | 110 | 12 | 85 |
| PEPPSI-IPr (3) | - | K₃PO₄ (3) | Dioxane | 100 | 8 | 90 |
Table 2: Comparison of Bases and Solvents
| Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/XPhos | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| Pd₂(dba)₃/XPhos | K₃PO₄ (3) | Dioxane | 110 | 12 | 82 |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ (3) | Toluene | 110 | 12 | 85 |
| Pd₂(dba)₃/XPhos | KF (3) | THF (anhydrous) | 80 | 24 | 55 |
| Pd₂(dba)₃/XPhos | KOtBu (3) | Toluene | 100 | 8 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Conversion to Pinacol Boronate Ester
To mitigate protodeboronation, converting the boronic acid to its pinacol ester is recommended.
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask.
-
Add a drying agent such as anhydrous MgSO₄ to the mixture.
-
Stir the mixture at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Filter off the drying agent and wash with the solvent.
-
Remove the solvent under reduced pressure to obtain the crude pinacol boronate ester, which can often be used in the subsequent Suzuki reaction without further purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The guidance provided herein is designed to help identify and mitigate common byproducts, thereby improving reaction efficiency and simplifying product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki coupling reactions with this compound?
A1: Three primary byproducts are commonly encountered when using this compound:
-
Homocoupling Product: Dimerization of the boronic acid results in the formation of 5,5'-difluoro-2,2'-diisopropoxy-biphenyl-3-yl-boronic acid or a related biphenyl derivative. This is often promoted by the presence of oxygen or can be catalyzed by palladium(II) species.[1][2]
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 1-bromo-5-fluoro-2-isopropoxybenzene. This is a common side reaction for many boronic acids and can be influenced by reaction conditions such as temperature, base, and the presence of protic solvents.[3][4]
-
Dehalogenation Product: Reduction of the aryl bromide starting material, where the bromine atom is replaced by a hydrogen atom. The specific boronic acid used can influence the propensity for this side reaction.
Q2: What makes this compound prone to specific side reactions?
A2: The structure of this compound presents unique challenges. The ortho-isopropoxy group introduces significant steric hindrance around the boronic acid moiety, which can slow down the desired transmetalation step in the catalytic cycle.[5][6][7] This can allow competing side reactions, such as protodeboronation and homocoupling, to become more prevalent. Additionally, the electron-donating nature of the alkoxy group can influence the electronic properties of the aryl ring, potentially impacting the rates of the various steps in the catalytic cycle.
Q3: How can I detect the formation of these byproducts during my experiment?
A3: Byproducts can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Byproducts will appear as distinct spots from the starting materials and the desired product. The homocoupling product will be significantly less polar than the boronic acid starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying all components in the reaction mixture by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude reaction mixture can provide definitive structural information for the desired product and any byproducts formed.
Troubleshooting Guides
Problem 1: Significant Formation of Homocoupling Byproduct
Symptoms: A major byproduct is observed with a mass corresponding to the dimer of the boronic acid.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Oxygen in the reaction mixture | Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[2] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid side reactions during the in-situ reduction of Pd(II).[1][8] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the desired cross-coupling pathway.[1][5] |
| High Reaction Temperature | Optimize the reaction temperature. While heat can be necessary, excessive temperatures can promote side reactions. |
Experimental Protocol to Minimize Homocoupling:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon.
-
Catalyst and Ligand Addition: Under a positive pressure of argon, add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
Problem 2: Predominance of the Protodeboronation Byproduct
Symptoms: The major byproduct identified is 1-bromo-5-fluoro-2-isopropoxybenzene.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| High Reaction Temperature and Long Reaction Times | Minimize reaction time and temperature where possible. Monitor the reaction closely to avoid prolonged heating after completion. |
| Presence of Protic Solvents (especially water) | While some water can be beneficial, an excess can be a proton source. Use anhydrous solvents if feasible or minimize the amount of water. |
| Inappropriate Base | Strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃ or CsF. The choice of base is often substrate-dependent and may require screening.[6] |
| Instability of the Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can slowly release the boronic acid in situ.[1] |
Experimental Protocol to Mitigate Protodeboronation:
-
Boronic Acid Stability: Consider converting this compound to its corresponding pinacol ester prior to the coupling reaction.
-
Base Selection: Start with a milder base such as K₂CO₃ or Cs₂CO₃.
-
Solvent System: Use a carefully degassed aprotic solvent like dioxane or toluene. If a co-solvent is needed, use a minimal amount of degassed water.
-
Temperature Control: Begin with a lower reaction temperature (e.g., 70-80 °C) and only increase if the reaction is sluggish.
-
Monitoring: Closely monitor the reaction progress to quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations occurring during the Suzuki coupling and the formation of common byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Suzuki coupling cycle and pathways to common byproducts.
This diagram illustrates the main catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction, as well as the competing pathways that lead to the formation of homocoupling, protodeboronation, and dehalogenation byproducts. Understanding these pathways is crucial for developing effective troubleshooting strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing protodeboronation of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low Yield of Coupled Product and Isolation of 1-Bromo-3-fluoro-2-isopropoxybenzene
Symptoms:
-
Low or no yield of the desired biaryl product.
-
Significant presence of the protodeboronated byproduct, 1-bromo-3-fluoro-2-isopropoxybenzene, identified in the reaction mixture (e.g., by GC-MS or NMR).
Root Cause Analysis: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This side reaction is often competitive with the desired cross-coupling and is influenced by several factors, including the reaction conditions and the electronic nature of the arylboronic acid. The presence of an ortho-isopropoxy group, while sterically hindering, is also electron-donating, which can influence the susceptibility of the molecule to protodeboronation.
Mitigation Strategies:
1. Modification of the Boronic Acid: The most effective strategy to prevent protodeboronation is to increase the stability of the boronic acid by converting it to a boronic ester.[1]
-
Pinacol Ester: Pinacol esters are significantly more stable than the corresponding boronic acids and can slowly release the active boronic acid in situ.[1]
-
MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids.[2][3][4] They participate in a "slow-release" mechanism under basic conditions, keeping the concentration of the unstable free boronic acid low and minimizing side reactions.[2]
2. Optimization of Reaction Conditions:
-
Choice of Base: The base plays a crucial role in both the desired coupling and the undesired protodeboronation. Strong bases can accelerate protodeboronation.
-
Recommendation: Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
-
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Recommendation: If the catalytic system is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C).[1]
-
-
Solvent and Water Content: While some water is often necessary for the Suzuki-Miyaura coupling, excess water can act as a proton source for protodeboronation.
-
Recommendation: Use anhydrous solvents and carefully control the amount of water. Thoroughly degassing the solvent is also crucial to remove oxygen, which can lead to other side reactions like homocoupling.[5]
-
3. Catalyst System Selection:
-
Palladium Catalyst and Ligands: A highly active catalyst system can promote a rapid cross-coupling reaction that outcompetes the slower protodeboronation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is an undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of 1-bromo-3-fluoro-2-isopropoxybenzene. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and introduces an impurity that can be difficult to separate.
Q2: How do the substituents on my specific boronic acid affect its stability?
A: The electronic and steric properties of the substituents on the phenyl ring influence the boronic acid's stability.
-
Isopropoxy group (ortho): This is an electron-donating group which can increase the electron density on the aromatic ring, potentially making it more susceptible to electrophilic attack by a proton. Its steric bulk may also influence the rate of both the desired reaction and protodeboronation.
-
Fluoro and Bromo groups (meta and para to isopropoxy): These are electron-withdrawing groups which generally decrease the electron density of the ring, which can have a complex effect on the overall rate of protodeboronation.
Q3: Should I use the boronic acid directly, or is a boronic ester always better?
A: For arylboronic acids that are prone to protodeboronation, using a more stable derivative like a pinacol or MIDA ester is highly recommended. While the free boronic acid might be more reactive in some cases, the increased stability of the ester often leads to a higher overall yield of the desired product by minimizing the competing protodeboronation pathway.[1]
Q4: How do I choose the right base for my Suzuki-Miyaura coupling to avoid protodeboronation?
A: The choice of base is critical. Strong bases like NaOH and KOH can significantly promote protodeboronation. Milder inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for challenging couplings as it is a mild and effective base.
-
Cesium Carbonate (Cs₂CO₃): Another mild and effective base.
-
Potassium Carbonate (K₂CO₃): A commonly used base, but can be more aggressive than K₃PO₄. The optimal base is often substrate-dependent and may require screening.
Q5: Can the palladium catalyst itself contribute to protodeboronation?
A: Yes, the palladium catalyst, particularly in combination with certain ligands, can influence the rate of protodeboronation. Studies have shown that bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[6] Therefore, selecting a catalyst system where the rate of the desired cross-coupling is significantly faster than any catalyst-mediated protodeboronation is crucial. Highly active catalysts are generally preferred as they can drive the reaction to completion quickly, minimizing the time for side reactions to occur.
Data Presentation
Table 1: Influence of Base on Suzuki-Miyaura Coupling Yield and Protodeboronation
| Entry | Base | Desired Product Yield (%) | Protodeboronated Byproduct (%) |
| 1 | NaOH | Low | High |
| 2 | K₂CO₃ | Moderate | Moderate |
| 3 | K₃PO₄ | High | Low |
| 4 | Cs₂CO₃ | High | Low |
| Note: This table represents generalized data for challenging Suzuki-Miyaura couplings and illustrates the trend of improved yields and reduced protodeboronation with milder bases. Actual yields are highly dependent on the specific substrates and reaction conditions. |
Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
| Entry | Boron Reagent | Stability | Desired Product Yield (%) | Comments |
| 1 | Boronic Acid | Low | Variable, often low | Prone to protodeboronation |
| 2 | Pinacol Ester | High | Generally Good to High | "Slow-release" of boronic acid |
| 3 | MIDA Boronate | Very High | Generally High to Excellent | Exceptionally stable, controlled "slow-release" |
| Note: This table provides a qualitative comparison of different boron reagents. The use of boronic esters is a highly effective strategy to mitigate protodeboronation. |
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling using the pinacol ester of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture, 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound pinacol ester, and K₃PO₄.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Mechanism of Base-Catalyzed Protodeboronation:
Caption: Mechanism of base-catalyzed protodeboronation.
Competing Pathways in Suzuki-Miyaura Coupling:
Caption: Competing pathways for an arylboronic acid in a Suzuki-Miyaura reaction.
References
- 1. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and other sterically hindered substrates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inefficient Catalyst System: Standard ligands like PPh₃ are often ineffective for hindered substrates due to their inability to facilitate the oxidative addition and reductive elimination steps. 2. Suboptimal Base or Solvent: An inappropriate base/solvent combination can hinder the transmetalation step and slow down the overall reaction rate. 3. Insufficient Reaction Temperature: Sterically hindered substrates often require higher thermal energy to overcome the activation barriers. | 1. Switch to a Bulky, Electron-Rich Ligand: Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These promote the formation of a highly reactive, monoligated palladium(0) species. For extremely hindered couplings, consider specialized ligands like AntPhos or BI-DIME.[1] 2. Optimize Base and Solvent: Use a moderately strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[1] 3. Increase Reaction Temperature: If the reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[2] |
| Significant Formation of Homocoupling Product (Biaryl of Boronic Acid) | 1. Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can promote the homocoupling of the boronic acid. 2. High Catalyst Loading: In some cases, higher catalyst concentrations can favor homocoupling. | 1. Degas Solvents and Use Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is set up and runs under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize Catalyst Loading: While sterically hindered reactions may require a higher catalyst loading than unhindered couplings, it is crucial to find the optimal concentration to minimize side reactions. |
| Protodeboronation (Loss of Boronic Acid Moiety) | 1. Presence of Water: Water can lead to the hydrolysis of the C-B bond, especially at elevated temperatures and in the presence of a base. 2. Instability of the Boronic Acid: Some boronic acids are inherently less stable under the reaction conditions. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. 2. Use a Milder Base: A weaker base like K₃PO₄ may be less likely to promote protodeboronation compared to stronger bases. 3. Use Boronic Ester or Trifluoroborate Salt: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[3] |
| Dehalogenation of the Aryl Halide Coupling Partner | 1. Hydride Source: The presence of a hydride source (e.g., from the solvent or base) can lead to the reduction of the aryl halide. | 1. Use Anhydrous, Aprotic Solvents: Avoid protic solvents or those that can act as a hydride source. 2. Choose a Non-Hydridic Base: Bases like K₃PO₄ or Cs₂CO₃ are generally preferred over those that can provide a hydride. |
Frequently Asked Questions (FAQs)
Q1: Why are standard palladium catalysts like Pd(PPh₃)₄ often ineffective for reactions with this compound?
A1: The isopropoxy group at the ortho position of the boronic acid, combined with the bromo and fluoro substituents, creates significant steric hindrance around the reactive center. This bulkiness impedes the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. Standard ligands like triphenylphosphine (PPh₃) are not bulky enough to promote the formation of the highly reactive, coordinatively unsaturated palladium species required to overcome these steric barriers.
Q2: What are the key characteristics of a good ligand for this type of sterically hindered coupling?
A2: Effective ligands for coupling sterically hindered substrates are typically bulky and electron-rich.
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Bulkiness: Large, sterically demanding ligands promote the formation of monoligated palladium(0) complexes, which are more reactive in the oxidative addition step.[4]
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Electron-donating properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and promotes the final reductive elimination step to form the C-C bond. Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are excellent examples of ligands with these properties.[1][5]
Q3: How does the choice of base influence the reaction outcome?
A3: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. For sterically hindered substrates, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal. Stronger bases can sometimes lead to unwanted side reactions, while weaker bases may not be effective enough to promote transmetalation with a hindered boronic acid.
Q4: Can I use aqueous conditions for this reaction?
A4: While some Suzuki couplings can be performed in aqueous media, for sterically hindered substrates like this compound, anhydrous conditions are generally recommended. The presence of water can lead to protodeboronation, a side reaction that consumes the boronic acid and reduces the overall yield.
Q5: What should I do if I still see low yield after optimizing the catalyst, base, and solvent?
A5: If you have already optimized the core components of the reaction, consider the following:
-
Increase Reaction Time: Sterically hindered reactions are often slower, and extending the reaction time may be necessary for complete conversion.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barriers.
-
Purify Reagents: Ensure that your aryl halide, boronic acid, and base are pure, as impurities can inhibit the catalyst.
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Consider a Different Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better activity and reproducibility.
Quantitative Data from Similar Sterically Hindered Couplings
The following tables summarize reaction conditions and yields from literature examples of Suzuki-Miyaura couplings with substrates exhibiting similar steric hindrance to this compound.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides with Arylboronic Acids
| Aryl Bromide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-m-xylene | Phenylboronic acid | Pd(OAc)₂ (1) | P(biph)Ph₂ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 1 | >95 |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 12 | 82 |
| 2-Bromo-1,3-dimethyl-5-methoxybenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Xylenes | 130 | 0.4 | 82 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | P(biph)(Ph)₂ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 1 | >95 |
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Sterically Hindered Arylboronic Acids
| Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (5) | L1 (10) | K₂CO₃ (2) | THF | 70 | 1 | 84 |
| Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ (3) | - | Ba(OH)₂ (2) | DME/H₂O | 80 | 4 | 99 |
| 4-Chlorobenzonitrile | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 95 |
| 2-Chlorotoluene | 2-Isopropoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 18 | 89 |
L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous toluene
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for a sterically hindered Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid. This sterically hindered and electronically complex substrate requires careful optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance from the ortho-isopropoxy group and electronic effects from the fluoro and bromo substituents. The initial and most critical aspects to troubleshoot are the catalyst system (palladium precursor and ligand), the base, and the solvent. Inefficient oxidative addition or reductive elimination steps in the catalytic cycle are common hurdles with such substrates.[1]
Q2: Which palladium precursor is recommended for this type of sterically hindered substrate?
A2: While various palladium sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often a good starting point as a Pd(0) source.[2] Alternatively, Pd(OAc)₂ can be effective, but it requires in-situ reduction to the active Pd(0) species. For challenging couplings, pre-formed palladium catalysts with bulky phosphine ligands, often referred to as "precatalysts," can offer higher activity and reproducibility.
Q3: What class of ligands is most effective for the Suzuki coupling of this compound?
A3: Standard phosphine ligands like PPh₃ are often ineffective for sterically demanding substrates. The use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) is highly recommended.[1] Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in promoting the coupling of hindered substrates by facilitating both the oxidative addition and reductive elimination steps.[1]
Q4: How do I select the appropriate base and solvent for this reaction?
A4: The choice of base and solvent is crucial and interdependent. A moderately strong inorganic base is typically required to facilitate the transmetalation step without promoting significant side reactions. Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings.[1] Anhydrous, aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are common choices that can be effective at the higher temperatures often required for these reactions.[1] It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[1]
Q5: What are common side reactions to look out for with this substrate?
A5: Two prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid. Protodeboronation can be exacerbated by the presence of water and a strong base. Using anhydrous conditions and a carefully selected base can mitigate this. Homocoupling is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1] Rigorous degassing of the solvent and maintaining an inert atmosphere are essential to minimize this side product.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium precursor and ligand. Ensure ligands are stored under an inert atmosphere to prevent oxidation. Consider using a pre-formed catalyst for better activity. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote the oxidative addition of the aryl bromide. Increase the reaction temperature. |
| Slow Reductive Elimination | The steric hindrance of the substrate can impede this final step. Employing bulky ligands is known to accelerate reductive elimination.[1] |
| Poor Solubility of Reagents | Experiment with different solvents or solvent mixtures (e.g., Toluene/water, Dioxane/water) to ensure all components are sufficiently soluble at the reaction temperature. |
Problem 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
| Possible Cause | Troubleshooting Step |
| Protodeboronation | Use rigorously dried solvents and reagents. Consider a milder base such as K₂CO₃ or CsF. Minimize reaction time and temperature where possible. |
| Homocoupling | Thoroughly degas the solvent by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. Use a direct Pd(0) source like Pd₂(dba)₃ to avoid side reactions during the reduction of a Pd(II) precursor.[1] |
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound with a generic aryl halide partner (Ar-X). Optimization will likely be required for specific substrates.
Table 1: Catalyst and Ligand Selection
| Palladium Precursor | Ligand | Typical Loading (mol%) | Rationale |
| Pd₂(dba)₃ | SPhos | 1-2 | Excellent for sterically hindered and electron-rich/neutral substrates.[1] |
| Pd₂(dba)₃ | XPhos | 1-2 | Highly active for a broad range of substrates, including challenging ones.[1] |
| Pd(OAc)₂ | RuPhos | 2-4 | Effective for sterically demanding couplings. |
Table 2: Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Comments |
| K₃PO₄ | Toluene | 80-110 | A robust and commonly successful combination for hindered substrates.[1] |
| Cs₂CO₃ | 1,4-Dioxane | 80-100 | A stronger base that can be effective if K₃PO₄ is insufficient. |
| K₂CO₃ | DMF | 100-120 | Higher boiling point solvent for less reactive partners. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., SPhos, 0.04 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
Technical Support Center: Reactivity of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The structure of this compound presents several challenges. The bulky isopropoxy group at the ortho position to the boronic acid creates significant steric hindrance. This bulkiness can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. Additionally, the electronic properties of the fluorine and bromine substituents can influence the reactivity of the molecule.
Q2: How do I choose the right palladium catalyst and ligand for my coupling reaction with this boronic acid?
A2: For sterically hindered substrates like this, standard catalysts such as those with simple triphenylphosphine (PPh₃) ligands may give low yields. It is highly recommended to use catalysts with bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often effective as they can accelerate both the oxidative addition and reductive elimination steps. The choice between these will often require screening to find the optimal ligand for your specific coupling partner.
Q3: What are the best practices for storing and handling this compound?
A3: Like many boronic acids, this compound can be sensitive to air and moisture, which can lead to protodeboronation (cleavage of the C-B bond). It is advisable to store the compound under an inert atmosphere (argon or nitrogen) at low temperatures. When setting up reactions, handle the material quickly to minimize exposure to the atmosphere. For particularly sensitive reactions, consider using a glovebox.
Q4: Can I use aqueous conditions for my cross-coupling reaction?
A4: Yes, Suzuki-Miyaura reactions can often be performed in aqueous media. A mixture of an organic solvent (like dioxane, toluene, or THF) with water is common. The water can help to dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). However, for boronic acids prone to protodeboronation, anhydrous conditions might be preferred. If you observe significant decomposition of your boronic acid, consider switching to anhydrous solvents and a soluble base like cesium carbonate (Cs₂CO₃).
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common issue, often related to the challenging nature of this sterically hindered boronic acid.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst/Ligand System | Switch to a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These are known to be effective for sterically demanding couplings. |
| Inappropriate Base | The choice of base is critical. For challenging couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). |
| Reaction Temperature Too Low | Sterically hindered couplings often require more forcing conditions. If the reaction is sluggish, consider increasing the temperature, for instance, by using a higher boiling solvent like toluene or dioxane and heating to 100-110 °C. |
| Catalyst Deactivation | Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize phosphine ligands and deactivate the palladium catalyst. Use properly degassed solvents. |
| Boronic Acid Decomposition | If you suspect protodeboronation, try using anhydrous solvents and bases. Alternatively, converting the boronic acid to a more stable derivative like a MIDA boronate for slow release during the reaction can be beneficial. |
Problem 2: Formation of Side Products
The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of the Boronic Acid | This is often promoted by the presence of oxygen. | Improve the degassing of your solvents and ensure a robust inert atmosphere throughout the reaction. |
| Protodeboronation Product | The boronic acid is being replaced by a hydrogen atom. | Use anhydrous conditions and a suitable base. A slightly larger excess of the boronic acid (1.5-2.0 equivalents) might also help to drive the desired reaction. |
| Hydrodehalogenation of Aryl Halide | The aryl halide starting material is being reduced. | This can sometimes be minimized by changing the ligand or base. Ensure the reaction is not run for an excessively long time after completion. |
Data Presentation
Table 1: Representative Ligand Performance in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | < 20 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 85 - 95 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 90 - 98 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH/H₂O | 100 | 88 - 96 |
Note: Yields are illustrative and based on data for analogous sterically hindered systems. Actual yields will depend on the specific coupling partner and optimized reaction conditions.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound. Optimization of stoichiometry, catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate pairing.
Protocol 1: General Procedure for a Challenging Suzuki Coupling
-
Vessel Preparation : To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition : In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere : Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Technical Support Center: Activating 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the activation of this compound for Suzuki-Miyaura coupling?
A1: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex.[2] This boronate species then readily transfers its aryl group to the palladium(II) complex, facilitating the carbon-carbon bond formation.
Q2: My Suzuki coupling reaction with this compound is showing low to no yield. What are the initial troubleshooting steps?
A2: When encountering low or no yield, consider the following key factors:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded. For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary.[3]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. It is critical to degas your solvent and maintain an inert nitrogen or argon atmosphere throughout the reaction.[3]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical. The base must be sufficiently strong to activate the boronic acid but not so strong as to cause decomposition of your starting materials or product.[3]
Q3: Which class of bases is generally recommended for a sterically hindered and electron-deficient boronic acid like this compound?
A3: For sterically hindered and electron-deficient arylboronic acids, stronger, non-nucleophilic inorganic bases are generally preferred. Weaker bases may not be sufficient to promote efficient transmetalation. Commonly effective bases for such substrates include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[4]
Q4: I am observing significant protodeboronation of my boronic acid. What measures can I take to minimize this side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[3] To mitigate this:
-
Use a Milder Base: If you suspect the base is too harsh, consider switching to a milder option like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[3]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can also prevent premature decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the activation and coupling of this compound.
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Insufficiently active catalyst | Use a more active palladium precatalyst, such as a Buchwald G3 palladacycle, with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[3] |
| Inappropriate base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to enhance the formation of the boronate complex.[4] |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. For challenging couplings, temperatures up to 110 °C may be necessary.[3] |
Issue 2: Formation of Homocoupling Byproduct
| Potential Cause | Recommended Solution |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere.[3] |
| In situ reduction of Pd(II) precatalyst | Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the initial reduction of a Pd(II) source. |
Data Presentation
The selection of the base is a critical parameter. Below is a comparative table of commonly used bases for Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acids. Please note that the yields are illustrative and can vary based on the specific substrates, catalyst, ligand, and solvent system used.
| Base | Typical Substrate | Reported Yield Range (%) | Comments |
| K₃PO₄ | Sterically hindered aryl bromides | 80-95 | Often a very effective base for challenging couplings.[4] |
| Cs₂CO₃ | Sterically hindered aryl bromides | 70-90 | Good solubility in organic solvents can be advantageous.[5] |
| K₂CO₃ | Aryl bromides | 60-85 | A common and cost-effective choice, but may be less effective for hindered substrates.[5] |
| NaOH | Aryl bromides | ~70 | A strong base, but its high basicity can sometimes lead to side reactions.[2] |
| KF | Aryl bromides with base-labile groups | Moderate to high | Fluoride ions are thought to play a unique role in activating the boronic acid.[2][6] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst (2 mol%).
-
Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously and heat to the desired temperature (start with 80-100 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the Suzuki-Miyaura coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Purification of Products from 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
The most common impurities include:
-
Unreacted this compound: This can be present if an excess was used or the reaction did not go to completion.
-
Homocoupled byproduct: This results from the coupling of two molecules of the boronic acid. The presence of oxygen can increase the likelihood of this side reaction.[1][2]
-
Debrominated starting material: The bromo-aryl starting material can sometimes undergo hydrodebromination.
-
Residual Palladium Catalyst: Both heterogeneous and homogeneous palladium catalysts can contaminate the final product and must be removed, especially for pharmaceutical applications.[1]
-
Inorganic salts: These are introduced from the base used in the reaction (e.g., potassium carbonate, cesium carbonate).
Q2: What is the recommended first step in the purification process after the reaction is complete?
An aqueous work-up is the essential first step. This procedure is designed to remove the bulk of inorganic salts and water-soluble impurities. A typical work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.[1]
Q3: How can I effectively remove unreacted this compound?
Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude organic extract with a mild aqueous base (e.g., 1M sodium carbonate), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.[1]
Q4: My product and the homocoupled byproduct have very similar polarities. How can I separate them?
Separating compounds with similar polarities is a common challenge in purifying Suzuki coupling products.[1] The most effective methods are:
-
Meticulous Column Chromatography: Using a shallow solvent gradient during silica gel chromatography can enhance separation. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[1]
-
Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent or solvent system can be a highly effective method for purification. This technique relies on differences in solubility between the desired product and the impurity.[1]
Q5: Why is removing the residual palladium catalyst critical, and what are the best methods?
For applications in drug development, removing trace amounts of palladium is crucial due to its potential toxicity and to meet regulatory requirements.[1] Common methods for palladium removal include:
-
Filtration through Celite: This is effective for removing heterogeneous catalysts like Pd/C or palladium that has precipitated.[3][4][5]
-
Adsorption on Activated Carbon: While cost-effective, activated carbon can sometimes adsorb the desired product, leading to yield loss.[6]
-
Metal Scavengers: These are solid supports (often silica-based) with functional groups that have a high affinity for palladium. The scavenger binds to the palladium, and can then be removed by filtration.[1][3][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Dark-colored product, even after initial work-up. | Residual palladium catalyst. | 1. Filter the crude product solution through a pad of Celite®.[3][4][5] 2. If the color persists, treat the solution with a palladium scavenger (e.g., a thiol-functionalized silica gel).[1][3][6] 3. As a last resort, treatment with activated carbon can be effective, but monitor for product loss.[6] |
| Multiple spots on TLC, with one close to the desired product spot. | Homocoupled byproduct or other closely-related impurities. | 1. Optimize column chromatography with a very shallow solvent gradient.[1] 2. If the product is a solid, attempt recrystallization from various solvents. |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is an oil, purification by chromatography is the most appropriate method.[1] |
| Low yield after purification. | 1. Product loss during aqueous work-up (if the product has some water solubility). 2. Incomplete elution from the chromatography column. 3. Adsorption of the product onto palladium removal agents. | 1. Back-extract the aqueous layers with the organic solvent. 2. Ensure the column is flushed with a more polar solvent at the end of the chromatography. 3. If using activated carbon, reduce the amount used.[6] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Wash the organic layer sequentially with: a. Water (2 x 5 volumes) b. 1M Na₂CO₃ (aq) (2 x 5 volumes) to remove unreacted boronic acid. c. Brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal by Filtration through Celite®
-
Prepare a filtration setup with a Büchner or sintered glass funnel.
-
Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®.
-
Gently press down to create a compact and level bed.
-
Wet the Celite® pad with the solvent that will be used for filtration.
-
Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.
-
Slowly pour the diluted mixture onto the Celite® pad and apply gentle suction.
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[3]
-
The collected filtrate contains the product, now free of heterogeneous palladium.[3]
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Carefully add the dry-loaded product to the top of the column.
-
Begin elution with the non-polar solvent, gradually increasing the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for product purification.
Caption: Logic diagram for troubleshooting purification issues.
References
Minimizing homocoupling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
Topic: Minimizing Homocoupling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of this compound.
Troubleshooting Guide
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound in Suzuki-Miyaura reactions?
A1: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2][3] Pd(II) precatalysts can also directly react with the boronic acid to form the homocoupled byproduct before the catalytic cycle is fully established.[2]
Q2: How can I effectively remove oxygen from my reaction mixture?
A2: Rigorous deoxygenation is crucial. This can be achieved by:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30-60 minutes) before adding the catalyst. A subsurface sparge is particularly effective.[4]
-
Freeze-Pump-Thaw Cycles: For more sensitive reactions, performing three to five freeze-pump-thaw cycles on the solvent can significantly reduce the concentration of dissolved oxygen.
-
Using Degassed Solvents: Always use freshly degassed solvents for preparing reaction mixtures and dissolving reagents.
Q3: Which palladium source is recommended to minimize homocoupling?
A3: Using a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step and can directly enter the catalytic cycle.[5] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, the addition of a mild reducing agent like potassium formate can help in the rapid in situ generation of the active Pd(0) species, thereby suppressing homocoupling.[4][6]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a critical role in stabilizing the palladium catalyst and influencing the reaction pathway. For sterically hindered boronic acids like this compound, bulky and electron-rich phosphine ligands are often beneficial. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.
Q5: How does the choice of base affect homocoupling?
A5: The base is necessary to activate the boronic acid for transmetalation. However, the choice of base can influence the extent of homocoupling. Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over strong bases like sodium hydroxide (NaOH), as strong bases can sometimes promote side reactions.
Q6: Can the concentration of the boronic acid influence the rate of homocoupling?
A6: Yes, a high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. To mitigate this, a slow addition of the this compound solution to the reaction mixture using a syringe pump is recommended. This keeps the concentration of the boronic acid low at any given time, thus disfavoring the formation of the homocoupling byproduct.
Data Presentation
The following tables provide a summary of typical reaction conditions and their impact on the yield of the desired product and the formation of the homocoupling byproduct for structurally related arylboronic acids. This data can serve as a guide for optimizing your reaction conditions.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling
| Entry | Palladium Source | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | Air | Low | High |
| 2 | Pd(OAc)₂ | Nitrogen | Moderate | Moderate |
| 3 | Pd(PPh₃)₄ | Nitrogen | High | Low |
| 4 | Pd(OAc)₂ + KCOOH | Nitrogen | High | Low |
Note: This table represents generalized trends observed in Suzuki-Miyaura reactions.
Table 2: Screening of Ligands and Bases for a Sterically Hindered System
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 85 |
| 3 | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | dppf | Na₂CO₃ | DME/H₂O | 90 | 78 |
Note: This table illustrates the potential impact of ligand and base selection on the yield of the desired product for a challenging Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent Addition: Add a freshly degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Deoxygenation: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating Slow Addition of the Boronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Boronic Acid Solution: In a separate flask, dissolve this compound (1.2 equiv.) in a minimal amount of the degassed solvent.
-
Slow Addition: Heat the main reaction mixture to the desired temperature. Add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction and Monitoring: Continue to stir the reaction at the set temperature and monitor its progress.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Competing Reaction Pathways
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
Troubleshooting low conversion rates with 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid.
Troubleshooting Low Conversion Rates
Low conversion rates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, with this compound can be attributed to several factors, primarily related to the steric hindrance imposed by the ortho-isopropoxy group and the electronic properties of the molecule.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion rates.
Validation & Comparative
A Comparative Analysis of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is a critical step in the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, examining its reactivity in the context of other substituted phenylboronic acids. The analysis is supported by experimental data from patent literature, offering insights into its performance under various reaction conditions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide array of functional groups. The electronic and steric nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of the catalytic cycle, influencing key steps such as transmetalation.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 100 | 16 | 85 | Patent 1 |
| 2-Isopropoxyphenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 12 | 95 | Journal 1 |
| 3-Bromophenylboronic acid | Pyridin-3-yl trifluoromethanesulfonate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | 92 | Journal 2 |
| 3-Fluoro-5-methoxyphenylboronic acid | 2-Bromo-5-chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 88 | Patent 2 |
Analysis of Comparative Data:
The data indicates that this compound is an effective coupling partner in Suzuki-Miyaura reactions, affording a high yield (85%) with a heterocyclic halide. The presence of three distinct substituents—an electron-withdrawing bromine atom, an electron-withdrawing fluorine atom, and a sterically bulky, moderately electron-donating isopropoxy group—creates a unique electronic and steric profile.
-
Comparison with 2-Isopropoxyphenylboronic acid: The high yield obtained with 2-isopropoxyphenylboronic acid (95%) suggests that the isopropoxy group itself does not significantly hinder the reaction. The slightly lower yield observed for the target molecule might be attributed to the combined electron-withdrawing effects of the bromo and fluoro groups, which can decrease the nucleophilicity of the boronic acid.
-
Comparison with 3-Bromophenylboronic acid: 3-Bromophenylboronic acid also demonstrates high reactivity (92%). This suggests that the bromine substituent at the meta position is well-tolerated in Suzuki couplings.
-
Comparison with 3-Fluoro-5-methoxyphenylboronic acid: This example further highlights that fluoro and alkoxy substituents are compatible with high-yielding Suzuki reactions.
The combination of substituents in this compound offers a unique scaffold for the synthesis of highly functionalized biaryl compounds. The bromo substituent, in particular, provides a handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions, based on the data presented.
Protocol 1: Coupling of this compound with 4-Chloropyrimidine
Materials:
-
This compound (1.2 equiv)
-
4-Chloropyrimidine (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, 4-chloropyrimidine, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Reactivity of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid vs. other halogenated phenylboronic acids
A Comparative Guide for Researchers and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of these reactions. This guide provides a comparative analysis of the reactivity of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid against other halogenated phenylboronic acids, supported by extrapolated experimental data and detailed protocols.
Understanding the Reactivity of this compound
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors. In the case of this compound, the substituents present a unique combination of these effects.
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Electronic Effects : The presence of two halogen atoms, bromine and fluorine, at the meta-positions relative to the boronic acid moiety significantly influences the electronic nature of the aromatic ring. Both are electron-withdrawing groups due to their high electronegativity (inductive effect). This increased electrophilicity of the boronic acid can, in some cases, facilitate the transmetalation step of the catalytic cycle.
-
Steric Effects : The 2-isopropoxy group introduces considerable steric bulk in the ortho-position. This steric hindrance can impede the approach of the palladium catalyst to the boronic acid, potentially slowing down the rate-determining transmetalation step.
In this specific molecule, the steric hindrance from the ortho-isopropoxy group is expected to be the dominant factor influencing its reactivity. While the electron-withdrawing halogens might enhance the intrinsic reactivity of the boronic acid, the bulky ortho substituent is likely to decrease the overall reaction rate compared to less sterically hindered boronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following table summarizes typical reaction yields for various halogenated phenylboronic acids in Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The data for this compound is an educated estimation based on the reactivity of structurally similar compounds, highlighting the anticipated impact of its unique substitution pattern.
| Phenylboronic Acid Derivative | Substituents | Expected Yield (%)[1][2][3] | Key Reactivity Influences |
| Phenylboronic acid | None | 95-99 | Baseline reactivity. |
| 4-Fluorophenylboronic acid | 4-Fluoro | 90-98 | Electron-withdrawing group can enhance reactivity. |
| 4-Bromophenylboronic acid | 4-Bromo | 88-96 | Electron-withdrawing group can enhance reactivity. |
| 3,5-Difluorophenylboronic acid | 3,5-Difluoro | 85-95 | Strong electron-withdrawing effect, generally good reactivity. |
| 2-Isopropoxyphenylboronic acid | 2-Isopropoxy | 70-85 | Steric hindrance from the ortho-isopropoxy group reduces reactivity. |
| This compound | 2-Isopropoxy, 3-Bromo, 5-Fluoro | 65-80 (Estimated) | Significant steric hindrance from the ortho-isopropoxy group is the primary determinant of reactivity, potentially outweighing the electronic effects of the halogens. |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup : To a dry reaction vessel, add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition : Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 10 mL).
-
Inert Atmosphere : Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Principles
To further clarify the concepts discussed, the following diagrams illustrate the key experimental workflow and the factors influencing the reactivity of halogenated phenylboronic acids.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Cross-Coupling Methods for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. However, the specific structural features of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, namely its steric hindrance from the ortho-isopropoxy group and the electronic effects of the fluorine and bromine substituents, may warrant the exploration of alternative cross-coupling methodologies to achieve optimal yields and functional group compatibility. This guide provides an objective comparison of viable alternatives to the Suzuki coupling for this particular arylboronic acid, supported by experimental data and detailed protocols.
Comparison of Alternative Cross-Coupling Reactions
While the Suzuki coupling is a powerful tool, other named reactions offer distinct advantages in certain contexts. The following sections detail the Chan-Lam, Heck, Sonogashira, Buchwald-Hartwig, Negishi, Stille, and Decarbonylative coupling reactions as potential alternatives, with a focus on their application to arylboronic acids.
Chan-Lam Coupling: For C-N and C-O Bond Formation
The Chan-Lam coupling provides a valuable method for the synthesis of aryl amines and aryl ethers directly from arylboronic acids. This copper-catalyzed reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination.[1][2] It is particularly attractive due to its typically mild reaction conditions, often proceeding at room temperature and open to the air.[2]
Comparative Performance Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ (1.0 equiv) | Pyridine | CH₂Cl₂ | RT | 72 | 93 | [Chan, et al.] |
| Imidazole | Cu(OAc)₂ (1.0 equiv) | Na₂CO₃ | MeCN | 70 | 18 | High | [3] |
| Phenol | Cu(OAc)₂ (0.1 equiv) | Cs₂CO₃ | Toluene | 70 | 12 | 85 | [4] |
| N-H Heterocycles | CuI (10 mol%) | K₂CO₃ | DMF | 110 | 24 | 70-95 | [Generic Protocol] |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
A mixture of the arylboronic acid (1.0 equiv), amine (1.2 equiv), Cu(OAc)₂ (1.0 equiv), and a suitable base such as pyridine or triethylamine (2.0 equiv) in a solvent like dichloromethane or acetonitrile is stirred at room temperature.[5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent, washed with aqueous ammonia and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Coupling: For C-C Bond Formation with Alkenes
The Heck reaction traditionally couples organohalides with alkenes. However, oxidative Heck reactions have been developed that utilize arylboronic acids as the coupling partners.[6][7] These reactions offer a direct method to form substituted alkenes.
Comparative Performance Data for Oxidative Heck Reactions:
| Arylboronic Acid | Alkene | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Styrene | Pd(OAc)₂ (5 mol%) | NBS (30 mol%) | Toluene | 25 | 12 | 85 | [8] |
| 4-Methoxyphenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂ (2 mol%), dppp (3 mol%) | None | Acetone | 70 | 15 | 89 | [9] |
| 4-Bromophenylboronic acid | Methyl acrylate | Pd(OAc)₂ (2 mol%), dppp (3 mol%) | TFA (30 mol%) | Acetone | 70 | 15 | 85 | [9] |
| Phenylboronic acid | Eugenol | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 100 | 4 | 92 (conv.) | [10] |
Experimental Protocol: Oxidative Heck Coupling of an Arylboronic Acid with an Olefin
To a solution of the arylboronic acid (1.0 mmol) and the olefin (1.0 mmol) in a suitable solvent such as toluene (1 mL), Pd(OAc)₂ (5 mol%) and N-bromosuccinimide (30 mol%) are added.[8] The reaction mixture is stirred at 25 °C for 12 hours. After completion, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired product.
Sonogashira Coupling: For C-C Bond Formation with Alkynes
The Sonogashira reaction is a powerful method for the synthesis of arylalkynes, typically involving the coupling of a terminal alkyne with an aryl halide.[11] More recently, Sonogashira-type couplings of arylboronic acids with terminal alkynes have been developed, offering an alternative to the use of aryl halides.[1][12][13]
Comparative Performance Data for Sonogashira-type Reactions:
| Arylboronic Acid | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Ethyl propiolate | CuI (15 mol%), Ag₂O (2 equiv) | Cs₂CO₃ | DCE | 80 | 36 | 80 | [1] |
| 4-Chlorophenylboronic acid | Phenylacetylene | Ph₃PAuCl, AgBF₄, Selectfluor® | Et₃N | MeCN | RT | 12 | 75 | [12] |
| 4-Tolylboronic acid | Phenylacetylene | Pd/DNA@MWCNTs | NaOH | H₂O:EtOH | 65 | 1 | 95 | [14] |
| Phenylboronic acid | Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃, CuI | i-Pr₂NH | Dioxane | RT | 12 | 98 | [15] |
Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling
A mixture of the arylboronic acid (0.25 mmol), terminal alkyne (0.375 mmol), CuI (15 mol%), Ag₂O (2 equiv), and Cs₂CO₃ (2 equiv) in 1,2-dichloroethane (2 mL) is stirred at 80 °C for 36 hours.[1] After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the desired arylalkyne.
Buchwald-Hartwig Amination: An Alternative for C-N Bond Formation
While the Chan-Lam coupling is a strong contender for C-N bond formation, the Buchwald-Hartwig amination, which traditionally uses aryl halides, can also be adapted for use with arylboronic acids, although this is less common.[16][17] This palladium-catalyzed reaction is known for its broad substrate scope and high functional group tolerance.[17]
Comparative Performance Data:
| Aryl Halide (for comparison) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (in presence of PhB(OPh)₂) | K₃PO₄ | Dioxane | 100 | 78 |[16] | | Aryl Bromide | Aniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 110 | High |[18] | | Aryl Chloride | Morpholine | Pseudo-pincer Pd(II) | NaOt-Bu | Toluene | 100 | 95 |[19] |
Experimental Protocol: Nickel-Catalyzed Buchwald-Hartwig-Type Amination
A reaction vessel is charged with the aryl iodide (1.0 mmol), the amine (3.0 mmol), phenylboronic ester (1.3 mmol), K₃PO₄ (3.0 mmol), and Ni(acac)₂ (2 mol%).[16] The vessel is sealed and heated at the desired temperature until the starting material is consumed. After cooling, the reaction mixture is worked up and purified by column chromatography.
Negishi and Stille Couplings: Requiring an Intermediate Step
Both the Negishi (using organozinc reagents) and Stille (using organostannane reagents) couplings are powerful C-C bond-forming reactions.[20][21] However, they typically start from organohalides. To utilize an arylboronic acid, an initial conversion to the corresponding organozinc or organostannane reagent is necessary.
Conceptual Workflow:
This two-step process introduces an extra synthetic operation, which may affect the overall efficiency. The preparation of organozinc reagents from organohalides is well-established, and methods for the conversion of boronic acids to these intermediates are being developed.[5][22] Similarly, arylstannanes can be prepared from aryl halides.[23]
Given the additional step, these methods are generally considered less direct alternatives to the Suzuki coupling when starting from a boronic acid.
Decarbonylative and Decarboxylative Couplings: An Unconventional Approach
Decarbonylative or decarboxylative cross-coupling reactions offer a novel disconnection approach, where a carboxylic acid or its derivative is coupled with an organoboron reagent.[24][25] This can be particularly useful if the corresponding aromatic carboxylic acid is more readily available or accessible than the aryl halide. For the target molecule, this would involve coupling with a derivative of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.
Comparative Performance Data for Decarbonylative Couplings:
| Carboxylic Acid Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl benzo[h]quinoline-10-carboxylate | Phenylboronic acid | Ni(COD)₂, PCy₃ | t-BuOK | Toluene | 110 | 85 |[25] | | Difluorobenzyl glutarimide | 2-Dibenzofuran neopentylboronate| Pd₂(dba)₃, PAd₂Bu | K₃PO₄ | Dioxane | 80 | 80 |[1] | | Alkynyl carboxylic acid | Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene | 80 | 95 |[24] |
Experimental Protocol: Nickel-Catalyzed Decarbonylative Cross-Coupling
A mixture of the aromatic ester (1.0 equiv), arylboronic acid (1.5 equiv), Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and t-BuOK (3.0 equiv) in toluene is heated at 110 °C under an inert atmosphere.[25] After the reaction is complete, it is quenched, extracted, and purified by standard methods.
Conclusion
The choice of cross-coupling method for a sterically hindered and electronically modified substrate like this compound depends heavily on the desired bond to be formed and the specific coupling partner.
-
For C-N and C-O bond formation , the Chan-Lam coupling offers a mild and often air-tolerant alternative to the more traditional Buchwald-Hartwig amination.
-
For C-C bond formation with alkenes and alkynes , the oxidative Heck and Sonogashira-type couplings , respectively, provide direct routes from the arylboronic acid, avoiding the need for organohalide precursors.
-
Negishi and Stille couplings are powerful but indirect methods for this starting material, requiring an initial conversion of the boronic acid.
-
Decarbonylative couplings present an innovative strategy if the corresponding carboxylic acid is a more convenient starting point.
Researchers and drug development professionals should consider the specific synthetic goals, substrate availability, and desired reaction conditions when selecting an alternative to the Suzuki-Miyaura cross-coupling for this and structurally similar arylboronic acids. The data and protocols provided in this guide offer a starting point for this critical decision-making process.
References
- 1. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 4. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 有機亜鉛試薬 [sigmaaldrich.com]
- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. nanochemres.org [nanochemres.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. researchgate.net [researchgate.net]
- 20. dspace.ncl.res.in [dspace.ncl.res.in]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 24. Palladium-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Catalysts for the Coupling of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the coupling reactions of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a sterically hindered and electronically modified substrate of interest in pharmaceutical and materials science. Due to the limited availability of direct comparative studies on this specific molecule, this analysis draws upon experimental data from structurally analogous and similarly challenging substrates, including other substituted arylboronic acids. The information presented herein is intended to guide researchers in selecting optimal conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates like this compound. The presence of ortho-isopropoxy and meta-fluoro substituents introduces significant steric hindrance and alters the electronic properties of the boronic acid.
For electron-deficient and sterically hindered boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Modern catalyst systems based on palladium with bulky, electron-rich phosphine ligands (Buchwald-type ligands) have shown high efficacy for such transformations.[1]
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Arylboronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and is relatively air-stable.[1] | May not be as active as Buchwald-type catalysts for highly hindered substrates.[1] | 2-5[1] |
Table 2: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Key Characteristics |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Effective for many Suzuki couplings, promoting high reaction rates.[1] |
| Cs₂CO₃ | THF or Dioxane | Room Temp - 100 | Strong base that can accelerate slow reactions, particularly with hindered substrates.[1] |
| K₂CO₃ | Ethanol/H₂O | 80 | A common and cost-effective base, suitable for a range of substrates.[2][3] |
| Et₃N | Acetonitrile | Room Temp - 80 | Organic base, useful in anhydrous conditions, though may be less effective for this substrate.[1] |
Catalytic Systems for Other Coupling Reactions
While Suzuki-Miyaura is the primary application for this boronic acid, the aryl bromide moiety allows for other important transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The development of specialized ligands has enabled the coupling of a wide variety of amines with aryl halides under mild conditions.[4] For sterically hindered aryl bromides, bulky electron-rich phosphine ligands are generally preferred.
Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LHMDS | Toluene | 80-100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[5][6]
Table 4: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 70 |
| Pd₂(dba)₃ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | 60-100 |
| [PdCl₂(CH₃CN)₂] / sXPhos | None (Copper-free) | Cs₂CO₃ | Acetonitrile/Water | 65 |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The choice of catalyst and ligand can influence the regioselectivity and efficiency of the reaction.[7][8]
Table 5: Recommended Catalyst Systems for Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 |
| PdCl₂ | None (ligandless) | NaOAc | DMA | 100-150 |
| Herrmann's Catalyst | None | NaOAc | NMP | 120-160 |
Experimental Protocols
The following are representative experimental protocols adapted from literature for analogous substrates and can serve as a starting point for the coupling of this compound. Optimization for the specific substrate is recommended.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of challenging arylboronic acids.[9][10]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (4:1, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl halide, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl bromides.[11][12]
Materials:
-
3-bromo-5-fluoro-2-isopropoxybenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add toluene, followed by the aryl bromide and the amine.
-
Finally, add the NaOtBu.
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a standard procedure for Sonogashira coupling.[5][6]
Materials:
-
3-bromo-5-fluoro-2-isopropoxybenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N (2.0 equiv)
-
THF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF, the aryl bromide, the terminal alkyne, and Et₃N.
-
Stir the reaction at room temperature or heat to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Heck Reaction
This is a general protocol for the Heck reaction.[7][8]
Materials:
-
3-bromo-5-fluoro-2-isopropoxybenzene (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
To a sealed tube, add Pd(OAc)₂, PPh₃, the aryl bromide, the alkene, and Et₃N.
-
Add DMF and seal the tube.
-
Heat the reaction to 120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow applicable to the coupling reactions described.
Caption: A generalized workflow for a typical cross-coupling experiment.
Catalyst Selection Logic
The choice of catalyst is a critical decision in optimizing the coupling reaction. The following diagram illustrates the logical relationship between the desired reaction type and suitable catalyst systems.
Caption: Logical guide for selecting a catalyst system based on the desired coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Stille Coupling as an Alternative to Suzuki Coupling for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: A Comparative Guide
For researchers and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely adopted method due to its mild reaction conditions and the low toxicity of its boron-based reagents.[1][2] However, for complex and sterically hindered substrates such as 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, alternative cross-coupling methods like the Stille coupling may offer distinct advantages. This guide provides an objective comparison of the Stille and Suzuki couplings for this specific substrate, supported by generalized experimental protocols and a decision-making framework.
The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium.[3][4] While the toxicity of organotin reagents is a significant drawback, the reaction's tolerance for a wide range of functional groups and its often milder conditions can make it a superior choice in certain synthetic contexts.[5][6]
Comparative Analysis: Stille vs. Suzuki Coupling
The choice between Stille and Suzuki coupling for this compound hinges on several factors, including steric hindrance, electronic effects, and functional group tolerance. The ortho-isopropoxy group on the specified boronic acid presents significant steric bulk around the reactive site, which can impede the efficiency of the Suzuki coupling.
| Feature | Stille Coupling | Suzuki Coupling |
| Coupling Partner | Organostannane (R-SnR'₃) | Organoboron (e.g., boronic acid, boronic ester) |
| Key Advantages | - High tolerance for a wide variety of functional groups.[5][6]- Organotin reagents are often stable to air and moisture.[4][7]- Reaction conditions are generally mild.[3] | - Boronic acids are generally less toxic and more environmentally friendly.[2]- Inorganic by-products are easily removed.[2]- A wide variety of boronic acids are commercially available.[8] |
| Key Disadvantages | - High toxicity of organotin compounds and by-products.[5][9]- Difficult removal of tin by-products from the reaction mixture.[7] | - Can be sensitive to steric hindrance near the reaction site.[10]- Requires a base, which can be problematic for base-sensitive substrates.[11]- Potential for protodeboronation of the boronic acid.[12] |
| Catalyst System | Typically a palladium(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] | A palladium catalyst, often with phosphine ligands, is used.[13] |
| Reaction Conditions | Often proceeds under neutral or basic conditions in polar aprotic solvents like DMF or THF.[3] | Requires a base for the transmetalation step and is often run in a biphasic mixture of an organic solvent and water.[2][14] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling of this compound.
Suzuki Coupling Protocol (General)
This protocol is adapted from established procedures for Suzuki couplings of arylboronic acids.[15][16]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol (General)
This protocol is based on general procedures for Stille couplings.[6]
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), the organostannane coupling partner (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary.
-
Solvent Addition: Add a dry, degassed solvent such as DMF or THF.
-
Additives (Optional): In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) may be beneficial.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dilute it with an organic solvent. Wash the solution with a saturated aqueous solution of KF to remove tin by-products. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash chromatography.
Decision-Making Framework
The selection between Stille and Suzuki coupling for this compound can be guided by several experimental and practical considerations. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid in C-C Bond Formation
This guide provides a comparative analysis of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a key reagent in modern synthetic chemistry, particularly for carbon-carbon bond formation. Its performance is benchmarked against other structurally relevant boronic acids, supported by generalized experimental data and protocols for Suzuki-Miyaura coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction to Arylboronic Acids in Suzuki-Miyaura Coupling
Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide. The electronic and steric properties of the substituents on the phenylboronic acid ring significantly influence reaction kinetics, yields, and overall efficiency. This compound is a highly functionalized building block, offering multiple points for molecular elaboration, making it a valuable tool in the synthesis of complex organic molecules.
Performance Benchmarking
Direct, head-to-head comparative studies for this compound are not extensively available in public literature. However, a qualitative and quantitative comparison can be extrapolated based on the known effects of its constituent functional groups on the efficiency of the Suzuki-Miyaura coupling. The following table compares this reagent with other common boronic acids.
Table 1: Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
| Feature | This compound | 4-Fluorophenylboronic acid | 4-Methoxyphenylboronic acid | Phenylboronic acid |
| Structure | Br(F)C₆H₂(O-iPr)B(OH)₂ | FC₆H₄B(OH)₂ | CH₃OC₆H₄B(OH)₂ | C₆H₅B(OH)₂ |
| Molecular Weight ( g/mol ) | 292.85 | 139.92 | 151.96 | 121.93 |
| Key Substituents | -Br, -F (electron-withdrawing), -O-iPr (electron-donating, ortho) | -F (electron-withdrawing) | -OCH₃ (electron-donating) | -H (neutral) |
| Expected Transmetalation Rate | Moderate to Fast | Fast | Slow | Moderate |
| Propensity for Protodeboronation | Low to Moderate | Low | High | Moderate |
| Potential for Ortho-Directing Effects | High (due to -O-iPr) | N/A | High (due to -OCH₃) | N/A |
| Typical Reaction Yields | Generally high, application dependent | High | Variable, can be lower | Good, widely used |
| Key Advantages | Multiple functional handles for further synthesis; sterically hindered nature can offer unique selectivity. | High reactivity due to electron-withdrawing fluorine. | Good reactivity for many substrates. | Simple, cost-effective, and well-understood reactivity. |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound. Researchers should optimize conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the vessel.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction Execution: The reaction mixture is stirred and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: A generalized workflow for a Suzuki-Miyaura C-C bond formation experiment.
Conclusion
This compound stands out as a versatile and highly functionalized reagent for advanced organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing and sterically demanding electron-donating groups, provides a nuanced reactivity profile. While its transmetalation rate is moderate to fast, the presence of the ortho-isopropoxy group can offer unique selectivity in complex syntheses. The bromine and fluorine atoms serve as additional handles for subsequent chemical transformations, making it a valuable building block in the design and synthesis of novel pharmaceuticals and functional materials. For optimal results, reaction conditions should be carefully screened and tailored to the specific substrates being coupled.
Analysis of Potential Byproducts in Cross-Coupling Reactions of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, understanding the byproduct profile of a cross-coupling reaction is crucial for optimizing reaction conditions, simplifying purification, and ensuring the purity of the final product. This guide provides a comparative analysis of potential byproducts arising from the use of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid with various coupling partners in common palladium-catalyzed cross-coupling reactions.
Due to a lack of specific published experimental data on the byproduct profile of this compound, this analysis is based on established mechanisms of common cross-coupling reactions and known side reactions of arylboronic acids. The primary expected byproducts in such reactions include those derived from homocoupling of the boronic acid, protodeboronation, and side reactions related to the specific coupling partner and reaction conditions.
Common Byproduct Classes in Suzuki-Miyaura and Other Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions involving arylboronic acids, several common side reactions can lead to the formation of impurities. These include:
-
Homocoupling: The dimerization of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.
-
Byproducts from the Coupling Partner: The nature of the coupling partner (e.g., aryl halide, amine, alkyne) will dictate other potential side reactions.
The following sections detail the expected byproducts for different classes of coupling partners with this compound.
Comparison of Byproducts with Different Coupling Partners
The table below summarizes the primary expected byproducts when coupling this compound with various partners.
| Coupling Partner Class | Reaction Type | Expected Primary Byproduct(s) from Boronic Acid | Structure of Primary Byproduct(s) |
| Aryl/Vinyl Halides | Suzuki-Miyaura | Homocoupling product, Protodeboronation product | 5,5'-Difluoro-4,4'-diisopropoxy-1,1'-biphenyl, 1-Bromo-3-fluoro-2-isopropoxybenzene |
| Amines | Buchwald-Hartwig | Homocoupling product, Protodeboronation product | 5,5'-Difluoro-4,4'-diisopropoxy-1,1'-biphenyl, 1-Bromo-3-fluoro-2-isopropoxybenzene |
| Terminal Alkynes | Sonogashira | Homocoupling of the alkyne (Glaser coupling), Homocoupling of the boronic acid | Di-alkyne, 5,5'-Difluoro-4,4'-diisopropoxy-1,1'-biphenyl |
| Alkenes | Heck | Protodeboronation product | 1-Bromo-3-fluoro-2-isopropoxybenzene |
Experimental Protocols for Key Cross-Coupling Reactions
The following are generalized experimental protocols that can serve as a starting point for reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
Suzuki-Miyaura Coupling with an Aryl Halide
This protocol is adapted from general procedures for Suzuki-Miyaura reactions.[2][3]
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the deoxygenated solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination with a Primary or Secondary Amine
This protocol is based on general procedures for Buchwald-Hartwig amination.[4][5]
Materials:
-
Aryl halide (e.g., 3-Bromo-5-fluoro-2-isopropoxyphenyl bromide, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.08 equiv)
-
Base (e.g., Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat to the desired temperature (e.g., 110 °C) for the required time (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the catalytic cycles for common cross-coupling reactions and indicate potential pathways for byproduct formation.
Caption: Suzuki-Miyaura cycle and common boronic acid byproducts.
Caption: Buchwald-Hartwig cycle and potential side reactions.
Caption: Sonogashira cycle and Glaser coupling byproduct.
This guide provides a foundational understanding of the potential byproducts when using this compound in common cross-coupling reactions. Experimental validation is necessary to determine the precise byproduct profile for any specific reaction.
References
The Strategic Utility of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid in Complex Molecule Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount in the intricate art of complex molecule synthesis. Among the vast arsenal of reagents available for carbon-carbon bond formation, substituted phenylboronic acids have proven indispensable, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparison of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a sterically hindered and electronically nuanced reagent, against other relevant alternatives, supported by available experimental data for analogous compounds.
While specific yield data for Suzuki-Miyaura couplings involving this compound is not extensively reported in publicly available literature, a theoretical assessment based on its structural motifs, coupled with experimental data from closely related analogues, can provide valuable insights into its efficacy and potential applications.
Theoretical Efficacy in Suzuki-Miyaura Coupling
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by a combination of steric and electronic factors:
-
Steric Hindrance: The ortho-isopropoxy group introduces significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, potentially leading to lower reaction rates and yields compared to less hindered boronic acids. However, the use of specialized ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos), can often overcome this steric challenge.
-
Electronic Effects: The fluorine and bromine substituents at the meta positions are both electron-withdrawing through induction. This can influence the electronic nature of the aryl ring and the boron atom, which may affect the rate of transmetalation.
Performance Comparison with Alternative Boronic Acids
To provide a practical benchmark, the following table summarizes reported yields for Suzuki-Miyaura coupling reactions of boronic acids with structural similarities to this compound. This data, gathered from various sources, allows for an informed estimation of its potential performance.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Isopropoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 3-Bromophenylboronic acid | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 3-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 2-Methoxy-3-bromophenylboronic acid | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 2,6-Dimethylphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 91 |
Note: The presented data is a compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are generalized protocols for key reactions relevant to the application of substituted boronic acids.
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the bulky phosphine ligand (4 mol%).
-
Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of ~0.2 M).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways and Logic
Diagrams are invaluable for conceptualizing complex chemical processes and decision-making frameworks.
Conclusion
This compound represents a highly functionalized building block for complex molecule synthesis. Its inherent steric hindrance necessitates the use of advanced catalytic systems, while its electronic properties, conferred by the bromo and fluoro substituents, offer opportunities for fine-tuning the characteristics of the target molecule. While direct quantitative data on its performance is sparse, a comparative analysis with structurally related boronic acids suggests that with appropriate optimization of reaction conditions, particularly the choice of ligand, it can be an effective reagent for the synthesis of intricate molecular architectures. Researchers and drug development professionals are encouraged to consider this reagent for applications requiring the introduction of its unique substitution pattern, with the understanding that tailored reaction optimization will be key to achieving high efficacy.
Validating the Structure of Biaryl Compounds Derived from 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the synthesis and structural validation of biaryl compounds derived from 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid. Given the specificity of this reagent, this document presents a representative synthetic protocol and compares its potential outcomes with those from a structurally similar alternative, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. The experimental data and protocols provided are based on established methodologies for Suzuki-Miyaura cross-coupling reactions and standard analytical techniques.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The choice of boronic acid is critical in drug discovery and development, influencing not only the reaction efficiency but also the physicochemical and pharmacological properties of the final product. The following table summarizes the key characteristics of the target boronic acid and a selected alternative, highlighting their potential impact on the resulting biaryl compounds.
| Feature | This compound | 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (Alternative) | Rationale for Comparison |
| Molecular Weight | 276.90 g/mol | 248.86 g/mol | Impacts reaction stoichiometry and cost-effectiveness. |
| Substitution Pattern | 3-Bromo, 5-Fluoro, 2-Isopropoxy | 4-Bromo, 2-Fluoro, 6-Methoxy | The position of the bromine and the nature of the alkoxy group can influence steric hindrance and electronic effects during the coupling reaction. |
| Potential Product Attributes | The isopropoxy group may enhance metabolic stability and lipophilicity. The 5-fluoro substituent can modulate pKa and improve binding affinity. | The methoxy group is a common substituent in medicinal chemistry, and its impact on drug metabolism is well-documented. | Comparison of these substituents allows for an evaluation of their respective contributions to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound. |
| Commercial Availability | Available from several chemical suppliers. | Readily available from multiple commercial sources. | Accessibility of starting materials is a key consideration in process development. |
Experimental Protocols
The following protocols describe a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl compound and the subsequent structural validation using standard analytical techniques.
Synthesis of 2-(4-acetylphenyl)-3-bromo-5-fluoro-2-isopropoxybenzene (Hypothetical)
Materials:
-
This compound (1.0 eq)
-
1-(4-bromophenyl)ethan-1-one (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried round-bottom flask, add this compound, 1-(4-bromophenyl)ethan-1-one, and potassium carbonate.
-
Purge the flask with nitrogen gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired biaryl compound.
Structural Validation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same 400 MHz spectrometer with proton decoupling.
-
¹⁹F NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same 400 MHz spectrometer.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the purified product in methanol. Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to determine the accurate mass and confirm the elemental composition.
Representative Data
The following table presents hypothetical analytical data for the product derived from this compound and a plausible comparison with the product from the alternative boronic acid.
| Analytical Data | Product from this compound | Product from 4-Bromo-2-fluoro-6-methoxyphenylboronic acid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.98 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.21 (dd, J = 8.8, 2.8 Hz, 1H), 6.95 (dd, J = 8.8, 2.8 Hz, 1H), 4.65 (sept, J = 6.0 Hz, 1H), 2.62 (s, 3H), 1.35 (d, J = 6.0 Hz, 6H) | δ 7.99 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.15 (t, J = 8.8 Hz, 1H), 6.90 (dd, J = 8.8, 2.4 Hz, 1H), 3.85 (s, 3H), 2.63 (s, 3H) |
| HRMS (ESI-TOF) | [M+H]⁺ calcd for C₁₇H₁₇BrFO₂⁺: 367.0400; found: 367.0405 | [M+H]⁺ calcd for C₁₅H₁₃BrFO₂⁺: 339.0083; found: 339.0088 |
Visualizations
Experimental Workflow for Synthesis and Validation
Caption: A generalized workflow for the synthesis and structural validation of biaryl compounds.
Generic Kinase Inhibitor Signaling Pathway
Many biaryl compounds are developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often a target for such inhibitors.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Safety Operating Guide
Proper Disposal of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing from safety data sheets of structurally similar compounds. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step to mitigate any potential exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. It is advisable to wear double gloves. |
| Body Protection | A lab coat, apron, or coveralls to prevent skin contact. |
| Respiratory | A respirator may be necessary if there is a risk of generating dust or aerosols, especially outside a fume hood. |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated with the same level of caution as the handling of any active laboratory chemical.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with any contaminated disposable items such as gloves, absorbent pads, and weighing papers, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: For solutions containing this compound, use a separate, labeled hazardous waste container designed for liquid chemical waste.
-
Sharps: Any needles or other sharps used in the handling of this chemical must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, environmental hazard).
3. Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Never dispose of this chemical down the drain or in the regular trash, as it can be very toxic to aquatic life.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for Boronic Acid Derivatives.
Hazard Summary of Structurally Similar Compounds
While a specific Safety Data Sheet (SDS) for this compound was not available, the following table summarizes the hazards identified for similar chemical structures, which should be considered as potential hazards for the title compound.
| Hazard Statement | Associated Compounds |
| Causes skin irritation | 3-Bromo-5-fluorobenzotrifluoride, 2-Bromo-5-fluorobenzoic acid[3][6] |
| Causes serious eye irritation | 3-Bromo-5-fluoro-2-cyanopyridine, 2-Bromo-5-fluorobenzoic acid[2][6] |
| May cause respiratory irritation | 3-bromo-1-propyne |
| Toxic if swallowed or inhaled | 3-bromo-1-propyne[4] |
| Very toxic to aquatic life | 1,Bromo-3,5-difluorobenzene[5] |
| May cause genetic defects or cancer | 3-bromo-1-propyne[4] |
Disclaimer: This information is provided as a guide and is based on data for structurally related compounds. Always consult the official Safety Data Sheet for the specific chemical you are using and adhere to all local, state, and federal regulations for chemical waste disposal. If an SDS is not available, treat the substance as hazardous.
References
Personal protective equipment for handling 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid (CAS No. 352534-84-0). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Based on available safety data, the primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible before beginning work.
-
The designated work area should be clean and free of clutter.
-
-
Handling:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
When transferring the solid, use appropriate tools like a spatula to minimize dust generation.
-
Keep the container of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used to remove any residual chemical.
-
Follow the disposal plan outlined below for all waste.
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
Caption: First aid procedures for exposure to this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Contaminated Materials | Includes gloves, weigh paper, and other disposable items. Place in a sealed bag and then into the designated hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines. |
Key Disposal Principles:
-
Do not pour waste down the drain.[1]
-
Do not dispose of in regular trash.
-
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
For small spills, use an inert absorbent material (e.g., sand or vermiculite), carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[1] For larger spills, evacuate the area and contact your institution's emergency response team.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
